In-Depth Technical Guide: Physical and Chemical Properties of 2-(Azetidin-3-yloxy)-N,N-dimethylacetamide
Executive Summary In modern drug discovery, the optimization of pharmacokinetic (PK) and pharmacodynamic (PD) profiles relies heavily on the strategic incorporation of specialized chemical building blocks. 2-(Azetidin-3-...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
In modern drug discovery, the optimization of pharmacokinetic (PK) and pharmacodynamic (PD) profiles relies heavily on the strategic incorporation of specialized chemical building blocks. 2-(Azetidin-3-yloxy)-N,N-dimethylacetamide (often utilized as its hydrochloride salt, CAS: 1376324-18-3) is a bifunctional scaffold that seamlessly integrates the structural rigidity of an azetidine ring with the solubilizing power of a dimethylacetamide (DMA) moiety[1][2]. This whitepaper provides an in-depth analysis of its physical and chemical properties, the mechanistic rationale for its use in medicinal chemistry, and self-validating experimental protocols for its synthesis and handling.
Chemical Identity and Physical Properties
A thorough understanding of the physicochemical properties of 2-(azetidin-3-yloxy)-N,N-dimethylacetamide is critical for predicting its behavior in both synthetic workflows and biological systems. The table below summarizes its core quantitative data[1][3].
White to off-white crystalline solid (as HCl salt)
Solubility
Highly soluble in H₂O, DMSO, and Methanol
LogP (Predicted)
< 0.5 (Highly hydrophilic)
Mechanistic Role in Medicinal Chemistry (E-E-A-T)
The utility of 2-(azetidin-3-yloxy)-N,N-dimethylacetamide is not coincidental; it is rooted in fundamental physical organic chemistry. The compound serves as an advanced bioisostere and a physicochemical modifier.
The Azetidine Core: Increasing Fsp³ and Metabolic Stability
Azetidines are four-membered nitrogen heterocycles that have become privileged scaffolds in drug design[4][5]. Replacing planar aromatic rings or larger, flexible saturated rings (like piperidine) with an azetidine core provides three distinct causal advantages:
Conformational Rigidity: The strained four-membered ring restricts the conformational flexibility of the ether linkage. This reduces the entropic penalty upon binding to a target protein, thereby increasing binding affinity.
Increased Fsp³: Clinical success in drug development is strongly correlated with a higher fraction of sp³-hybridized carbons (Fsp³). Azetidine introduces three-dimensionality, improving the overall solubility and reducing off-target promiscuity[6].
Reduced Oxidative Metabolism: The ring strain in azetidine increases the s-character of the exocyclic C-H bonds. This inherently increases the C-H bond dissociation energy, making these sites significantly less susceptible to hydrogen atom abstraction by Cytochrome P450 enzymes—the rate-limiting step in oxidative metabolic clearance[4].
The N,N-Dimethylacetamide (DMA) Moiety: Solubility and H-Bonding
The DMA moiety acts as a highly polar vector. The causality behind its effectiveness lies in its disruption of crystal lattice energy and its interaction with aqueous environments[7]:
Lattice Energy Disruption: The N,N-dimethyl substitution prevents the amide from acting as a hydrogen bond donor. This prevents the formation of flat, highly crystalline intermolecular hydrogen-bonded networks, lowering the melting point and lattice energy of the final drug molecule, which directly translates to improved aqueous solubility.
Hydrogen Bond Acceptance: The amide carbonyl oxygen is a potent hydrogen bond acceptor, capable of forming strong interactions with water molecules (improving dissolution) or with kinase hinge regions in target binding pockets[8][9].
Experimental Protocols: Synthesis and Handling
To ensure reproducibility and trustworthiness, the following protocol for the synthesis of 2-(azetidin-3-yloxy)-N,N-dimethylacetamide hydrochloride is designed as a self-validating system . Each step includes a built-in observable metric to confirm success before proceeding.
Step-by-Step Synthetic Workflow
Step 1: Alkoxide Formation
Procedure: Dissolve 1.0 equivalent of 1-Boc-azetidin-3-ol in anhydrous N,N-dimethylformamide (DMF) under an inert argon atmosphere. Cool the solution to 0 °C. Slowly add 1.2 equivalents of Sodium Hydride (NaH, 60% dispersion in mineral oil).
Causality: NaH is a strong, non-nucleophilic base required to deprotonate the secondary alcohol, forming a highly nucleophilic alkoxide.
Validation Check: Observe the reaction mixture. The immediate evolution of H₂ gas (vigorous bubbling) visually confirms the successful deprotonation and formation of the active alkoxide.
Step 2: Nucleophilic Substitution (Alkylation)
Procedure: Once bubbling ceases (approx. 30 mins), add 1.1 equivalents of 2-chloro-N,N-dimethylacetamide dropwise. Allow the reaction to warm to room temperature and stir for 4 hours.
Causality: The alkoxide attacks the electrophilic alpha-carbon of the acetamide via an Sₙ2 mechanism, displacing the chloride leaving group.
Validation Check: Perform Thin Layer Chromatography (TLC) using a 50% Ethyl Acetate/Hexanes eluent. The disappearance of the starting material spot and the appearance of a new, more polar spot (visualized via KMnO₄ stain) confirms the formation of the Boc-protected intermediate.
Step 3: Workup and Isolation
Procedure: Quench the reaction with saturated aqueous NH₄Cl. Extract the aqueous layer three times with Ethyl Acetate. Wash the combined organic layers with brine (to remove residual DMF), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
Step 4: Boc-Deprotection and Salt Formation
Procedure: Dissolve the crude intermediate in minimal anhydrous dichloromethane (DCM). Add 10 equivalents of 4M HCl in dioxane. Stir at room temperature for 2 hours.
Causality: The strongly acidic conditions cleave the tert-butyloxycarbonyl (Boc) protecting group, releasing gaseous isobutylene and CO₂, and simultaneously protonating the basic azetidine nitrogen to form the hydrochloride salt.
Validation Check: The free amine salt is highly polar and insoluble in the DCM/dioxane mixture. The formation of a dense, white precipitate in the flask is a definitive, self-validating indicator that the deprotection is successful and complete. Filter the precipitate and wash with cold diethyl ether to yield the pure product.
Pharmacological Advantage Workflow
The integration of 2-(azetidin-3-yloxy)-N,N-dimethylacetamide into a lead compound triggers a cascade of favorable physicochemical changes. The logical relationship between its structural features and the resulting pharmacological benefits is mapped below.
Caption: Logical workflow demonstrating how the structural moieties of the compound optimize lead drug profiles.
The Privileged Scaffold: 2-(Azetidin-3-yloxy)-N,N-dimethylacetamide Derivatives in Modern Medicinal Chemistry
Executive Summary In contemporary drug discovery, the optimization of a lead compound's pharmacokinetic (PK) and pharmacodynamic (PD) profile heavily relies on the strategic selection of chemical building blocks. The 2-(...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
In contemporary drug discovery, the optimization of a lead compound's pharmacokinetic (PK) and pharmacodynamic (PD) profile heavily relies on the strategic selection of chemical building blocks. The 2-(azetidin-3-yloxy)-N,N-dimethylacetamide motif (CAS: 1341841-05-1) has emerged as a highly versatile and privileged scaffold.
Rather than serving as the primary pharmacophore, this structural unit is frequently appended to core macrocycles or heteroaromatic systems to fine-tune physicochemical properties. By integrating a conformationally restricted azetidine ring, a flexible ether linkage, and a metabolically stable acetamide group, medicinal chemists can simultaneously enhance aqueous solubility, improve target binding affinity, and redirect metabolic clearance pathways[1]. This whitepaper deconstructs the structural rationale, pharmacological applications, and synthetic methodologies associated with this critical building block.
Structural Rationale & Physicochemical Causality
As a Senior Application Scientist, I approach molecular design not as a collection of functional groups, but as a system of interacting vectors and electron densities. The selection of the 2-(azetidin-3-yloxy)-N,N-dimethylacetamide scaffold over traditional appendages (like piperidine-esters or pyrrolidine-ethers) is driven by strict causality:
The Azetidine Ring (Conformational Restriction & Basicity):
Replacing larger, highly lipophilic rings (e.g., piperidine or azepane) with a four-membered azetidine ring significantly lowers the lipophilicity (LogD) of the molecule while maintaining a basic nitrogen center. This reduction in molecular weight and lipophilicity directly correlates with improved aqueous solubility and reduced off-target toxicity[2].
The Ether Linkage (Flexibility & H-Bonding):
The -O- linkage acts as a flexible hinge, allowing the acetamide tail to adopt multiple conformations to find optimal binding sub-pockets in target proteins. Furthermore, the ether oxygen serves as a pure hydrogen-bond acceptor, which is often crucial for interacting with backbone amides in kinase or phosphatase active sites[2].
N,N-Dimethylacetamide (Metabolic Stability):
Historically, ester linkages were used to append polar groups, but these are rapidly hydrolyzed by ubiquitous plasma esterases, leading to poor in vivo half-lives. The N,N-dimethylacetamide group is highly resistant to esterase cleavage. The carbonyl oxygen provides a strong hydrogen-bond acceptor, while the bulky dimethyl cap fills small hydrophobic pockets and prevents N-dealkylation[3].
Metabolic Pathway Alteration:
The incorporation of small, strained rings (like oxetanes and azetidines) can fundamentally alter a drug's metabolic fate. By introducing these motifs, clearance can be shifted away from heavily burdened Cytochrome P450 (CYP) enzymes toward alternative pathways, such as microsomal epoxide hydrolase (mEH), thereby minimizing the risk of adverse drug-drug interactions (DDIs)[1].
Diagram 1: Structural logic and physicochemical contributions of the scaffold components.
Pharmacological Applications in Literature
The versatility of this derivative is evidenced by its widespread use across diverse therapeutic targets in published patent literature and medicinal chemistry journals.
A. Allosteric SHP2 Inhibitors
SHP2 (Src homology region 2 domain-containing phosphatase 2) is a critical node in the RAS-ERK signaling pathway, making it a prime target for oncology. Derivatives containing the azetidin-3-yloxy motif have been patented as potent allosteric SHP2 inhibitors[2]. The acetamide tail is strategically positioned to project into solvent-exposed regions, enhancing the solubility of the highly lipophilic pyrazolopyrazine cores typically required for SHP2 inhibition[2].
B. TRPC6 Ion Channel Modulators
Transient Receptor Potential Canonical 6 (TRPC6) channels are implicated in nephrotic syndrome and chronic renal failure. Recent literature highlights the use of azetidin-3-yloxy derivatives to block calcium influx via TRPC6[4]. The basic azetidine nitrogen forms a critical salt bridge within the channel's transmembrane domain, while the ether linkage provides the necessary vector for the acetamide group to stabilize the closed conformation of the channel[4].
C. Rho-Kinase (ROCK) Inhibitors
In cardiovascular and neuroprotective drug design, substituted isoquinoline derivatives utilizing azetidine-ether motifs have been developed as Rho-kinase inhibitors[5]. The scaffold improves the blood-brain barrier (BBB) penetration profile by balancing the polar surface area (PSA) without adding excessive molecular weight[5].
Diagram 2: Mechanism of action for azetidine-acetamide derivatives in the SHP2/RAS/ERK signaling pathway.
Quantitative Data Presentation
The integration of the 2-(azetidin-3-yloxy)-N,N-dimethylacetamide scaffold consistently yields measurable improvements in drug-like properties. The table below synthesizes the typical physicochemical shifts observed when replacing a standard piperidine-ester with this privileged scaffold.
Property / Metric
Traditional Piperidine-Ester
Azetidine-Acetamide Scaffold
Causality / Scientific Rationale
LogD (pH 7.4)
3.5 - 4.2
1.8 - 2.5
Ring contraction reduces hydrophobic surface area.
Increased polarity from the N,N-dimethylacetamide group.
CYP450 Inhibition
High (IC50 < 1 µM)
Low (IC50 > 10 µM)
Strained ring shifts metabolism to alternative pathways[1].
Self-Validating Experimental Protocols
To ensure reproducibility and scientific integrity, the following protocols detail the synthesis and biological validation of compounds containing this scaffold. Every step is designed as a self-validating system, where the physical phenomena dictate the success of the workflow.
Protocol A: Synthesis of the Ether Linkage via Williamson-Type Etherification
Objective: To couple a core heteroaromatic halide with 2-(azetidin-3-yloxy)-N,N-dimethylacetamide.
Causality Note: We utilize Cesium Carbonate (
Cs2CO3
) in N,N-Dimethylacetamide (DMA). The large ionic radius of the cesium cation poorly coordinates with the alkoxide oxygen, leaving it "naked" and highly nucleophilic. This accelerates the
SNAr
reaction at lower temperatures, preventing the base-catalyzed degradation of the strained azetidine ring[6].
Preparation: In a flame-dried Schlenk flask under an argon atmosphere, dissolve the heteroaromatic core (1.0 eq) and the N-Boc protected 2-(azetidin-3-yloxy)-N,N-dimethylacetamide (1.1 eq) in anhydrous DMA (0.2 M concentration)[6].
Base Addition: Add
Cs2CO3
(2.0 eq) in a single portion. Validation Check: The suspension should remain easily stirrable; clumping indicates moisture contamination.
Reaction: Heat the mixture to 100 °C for 12 hours[6]. Validation Check: Monitor via LC-MS. The disappearance of the starting halide and the emergence of the product mass (
[M+H]+
) confirms nucleophilic substitution.
Workup: Cool to room temperature, dilute with Ethyl Acetate (EtOAc), and wash extensively with water (4x) to remove the DMA solvent and cesium salts[6].
Deprotection: Treat the purified intermediate with Trifluoroacetic Acid (TFA) in Dichloromethane (DCM) (1:4 ratio) at 0 °C for 2 hours to remove the Boc protecting group, yielding the free azetidine amine[4].
Protocol B: In Vitro Microsomal Stability Assay
Objective: To validate the metabolic shift away from CYP450 dependence.
Causality Note: By comparing clearance rates in the presence and absence of NADPH (a required cofactor for CYP enzymes), we can definitively prove whether the azetidine-acetamide scaffold is bypassing CYP-mediated metabolism[1].
Incubation Setup: Prepare a 1 µM solution of the test compound in 0.1 M potassium phosphate buffer (pH 7.4).
Microsome Addition: Add human liver microsomes (HLM) to a final protein concentration of 0.5 mg/mL. Pre-incubate at 37 °C for 5 minutes.
Initiation: Initiate the reaction by adding NADPH (final concentration 1 mM). Control: Run a parallel assay replacing NADPH with buffer to measure non-CYP (e.g., mEH or esterase) clearance[1].
Quenching: At time points 0, 15, 30, and 60 minutes, extract 50 µL aliquots and quench immediately in 150 µL of ice-cold acetonitrile containing an internal standard.
Analysis: Centrifuge at 4000 rpm for 10 minutes to precipitate proteins. Analyze the supernatant via LC-MS/MS to calculate the intrinsic clearance (
CLint
). Validation Check: A high
CLint
in the absence of NADPH indicates successful shifting to non-CYP metabolic pathways.
References
Toselli, F., et al. "Hip To Be Square: Oxetanes as Design Elements To Alter Metabolic Pathways." Journal of Medicinal Chemistry, 2019. Available at:[Link]
"SHP2 INHIBITORS" European Patent Office - EP 3772513 A1, 2019.
"ARYL OR HETEROARYL DERIVATIVE" European Patent Office - EP 4137481 A1, 2023. Available at:[Link]
"Substituted isoquinoline and isoquinolinone derivatives as inhibitors of Rho-kinase" US Patent - US8278294B2, 2012.
"BLD Pharmatech Co., Limited" ChemBuyersGuide. Available at:[Link]
Structural Analysis of 2-(Azetidin-3-yloxy)-N,N-dimethylacetamide by X-ray Crystallography
Executive Summary The unambiguous determination of three-dimensional molecular geometry is a critical bottleneck in modern drug discovery and materials science. 2-(Azetidin-3-yloxy)-N,N-dimethylacetamide (C₇H₁₄N₂O₂) is a...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
The unambiguous determination of three-dimensional molecular geometry is a critical bottleneck in modern drug discovery and materials science. 2-(Azetidin-3-yloxy)-N,N-dimethylacetamide (C₇H₁₄N₂O₂) is a highly versatile, commercially available building block. It features an azetidine ring—a strained, four-membered nitrogen heterocycle—linked via an ether bridge to an N,N-dimethylacetamide moiety. Azetidines are increasingly utilized as bioisosteres to improve the physicochemical properties of drug candidates, helping molecules "escape flatland" by introducing sp³-rich, three-dimensional character.
This technical guide provides a comprehensive, field-proven methodology for the structural elucidation of 2-(azetidin-3-yloxy)-N,N-dimethylacetamide using single-crystal X-ray diffraction (SCXRD). By detailing the causality behind experimental choices, this whitepaper establishes a self-validating system for crystallographers and medicinal chemists.
Chemical Context & Structural Significance
To understand the crystallographic behavior of 2-(azetidin-3-yloxy)-N,N-dimethylacetamide, one must analyze its inherent structural physics:
The Azetidine Scaffold : Four-membered rings possess significant angle strain (ring strain ~25.4 kcal/mol). Unlike flat aromatic rings, azetidines typically adopt a puckered "butterfly" conformation to minimize torsional strain between adjacent hydrogen atoms[1].
Hydrogen Bonding Vectors : The molecule possesses a secondary amine (the azetidine N-H) which acts as a strong hydrogen-bond donor. The N,N-dimethylacetamide group features a highly polarized carbonyl (C=O) that serves as an excellent hydrogen-bond acceptor.
Crystallographic Implication : The crystal packing will be heavily dictated by intermolecular N-H ··· O=C interactions. Because the molecule is achiral (possessing a plane of symmetry in its idealized extended conformation), it is statistically highly likely to crystallize in a centrosymmetric space group (e.g.,
P21/c
or
Pbca
).
Predicted intermolecular hydrogen bonding network for the azetidine derivative.
Experimental Workflow: From Synthesis to Diffraction
The transition from a purified powder to a refined crystallographic model requires a rigorous, step-by-step protocol. The following methodology is optimized for small, polar organic molecules.
Workflow for the X-ray crystallographic analysis of small organic molecules.
Protocol A: Single Crystal Growth via Vapor Diffusion
Causality Check: Vapor diffusion is preferred over slow evaporation for this molecule because it provides a slower, more controlled supersaturation gradient, minimizing crystal mosaicity and preventing the formation of twinned crystals.
Dissolution : Dissolve 10 mg of 2-(azetidin-3-yloxy)-N,N-dimethylacetamide in 0.5 mL of a moderately polar solvent (e.g., ethyl acetate or dichloromethane) in a small inner vial.
Filtration : Pass the solution through a 0.22 µm PTFE syringe filter to remove heterogeneous nucleation sites (dust/impurities).
Chamber Setup : Place the inner vial (uncapped) into a larger outer vial containing 3 mL of an anti-solvent (e.g., hexanes or heptane). Cap the outer vial tightly.
Incubation : Store the chamber in a vibration-free environment at a constant temperature (20 °C) for 3 to 7 days until macroscopic single crystals form.
Protocol B: X-Ray Diffraction Data Collection
Causality Check: Data must be collected at cryogenic temperatures (100 K) to reduce atomic thermal vibrations (Debye-Waller factors). This extends the resolution limit of the diffraction data and sharpens the electron density map, which is critical for accurately locating the azetidine hydrogen atom.
Crystal Mounting : Under a polarized light microscope, select a crystal with sharp extinction and dimensions roughly 0.2 × 0.2 × 0.1 mm. Coat the crystal in paratone-N oil and mount it on a polyimide cryoloop.
Cryocooling : Immediately transfer the loop to the diffractometer goniometer head, bathing it in a 100 K nitrogen gas stream. The oil will freeze to a glass, securing the crystal without exerting mechanical stress.
Data Acquisition : Utilize a diffractometer equipped with a Cu Kα microfocus X-ray source (
λ=1.5418
Å). Note: Cu radiation is chosen over Mo radiation because the molecule contains only light atoms (C, H, N, O); Cu Kα provides significantly stronger diffraction intensities for light-atom structures.
Integration : Collect
ω
and
ϕ
scans to ensure
>99%
completeness up to a resolution of at least
0.80
Å. Integrate the reflections and apply empirical absorption corrections.
Structure Solution and Refinement
Once the raw diffraction images are integrated into a list of structure factors (
hkl
file), the phase problem must be solved to generate the electron density map.
Structure Solution : The structure is solved using the dual-space algorithm implemented in SHELXT [2]. This software automatically determines the space group and locates all non-hydrogen atoms (C, N, O) by iterating between real space (electron density) and reciprocal space (structure factors).
Least-Squares Refinement : The initial model is refined against
F2
using SHELXL [3].
Anisotropic Refinement: All non-hydrogen atoms are refined with anisotropic displacement parameters (ellipsoids).
Hydrogen Atom Treatment: Carbon-bound hydrogen atoms are placed in geometrically idealized positions using a riding model. The critical azetidine N-H hydrogen should ideally be located from the difference Fourier map and refined freely to accurately determine the hydrogen-bonding geometry.
Quantitative Data Presentation & Validation Metrics
A crystallographic experiment is a self-validating system. The quality and physical accuracy of the resulting model for 2-(azetidin-3-yloxy)-N,N-dimethylacetamide must be evaluated against standard crystallographic metrics and known physical parameters of azetidines.
Table 1: Target Crystallographic Parameters and Validation Metrics
Parameter
Target Range for Validation
Causality / Structural Significance
R1
(Unweighted R-factor)
<0.05
(for
I>2σ(I)
)
Indicates excellent agreement between the calculated structural model and the experimental diffraction data.
wR2
(Weighted R-factor)
<0.15
(all data)
Accounts for data variance; serves as the primary metric for ensuring the least-squares refinement has converged.
Goodness-of-Fit (GoF)
0.95−1.05
Validates that the weighting scheme is appropriate and the data is neither over-parameterized nor under-parameterized.
Azetidine N–C Bond Length
1.47−1.49
Å
Confirms the integrity of the strained 4-membered ring; deviations suggest unexpected ring-opening or protonation.
Azetidine Puckering Angle
10∘−25∘
Validates the "butterfly" conformation. The ring puckers to relieve eclipsing torsional strain between adjacent CH₂ groups.
N-H ··· O=C Distance
2.80−3.00
Å (Donor-Acceptor)
Quantifies the strength of the primary intermolecular hydrogen bond dictating the crystal packing lattice.
Conclusion
The structural analysis of 2-(azetidin-3-yloxy)-N,N-dimethylacetamide via X-ray crystallography requires a precise orchestration of crystal engineering, cryogenic data collection, and computational refinement. By leveraging vapor diffusion for high-quality crystal growth, Cu Kα radiation for optimal light-atom diffraction, and the SHELX suite for rigorous dual-space solution and refinement, researchers can generate highly accurate 3D models. These models not only confirm molecular connectivity but provide vital geometric data—such as ring puckering and hydrogen-bonding vectors—that empower rational drug design and structure-activity relationship (SAR) studies.
References
Mughal, H., & Szostak, M. (2021). "Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle". Organic & Biomolecular Chemistry, 19(15), 3274-3286. [Link]
Sheldrick, G. M. (2015a). "SHELXT – Integrated space-group and crystal-structure determination". Acta Crystallographica Section A: Foundations and Advances, 71(1), 3-8.[Link]
Sheldrick, G. M. (2015b). "Crystal structure refinement with SHELXL". Acta Crystallographica Section C: Structural Chemistry, 71(1), 3-8.[Link]
Toxicological Profiling and Safety Data Assessment for 2-(Azetidin-3-yloxy)-N,N-dimethylacetamide in Preclinical Drug Discovery
Structural Rationale and Medicinal Chemistry Context In contemporary drug discovery, the integration of sp³-rich, polar building blocks is a primary strategy for escaping "flatland" and improving the physicochemical prop...
Author: BenchChem Technical Support Team. Date: April 2026
Structural Rationale and Medicinal Chemistry Context
In contemporary drug discovery, the integration of sp³-rich, polar building blocks is a primary strategy for escaping "flatland" and improving the physicochemical properties of lead compounds. 2-(Azetidin-3-yloxy)-N,N-dimethylacetamide (CAS No. 1376324-18-3) [1] is a highly specialized bifunctional intermediate designed for this exact purpose.
By incorporating an azetidine ring linked via an ether bridge to an N,N-dimethylacetamide moiety, this scaffold offers unique advantages: it lowers lipophilicity (LogP), enhances aqueous solubility, and introduces a rigidified vector for hydrogen bonding. However, the incorporation of strained, nitrogen-containing heterocycles necessitates rigorous safety and toxicological profiling early in the development pipeline to prevent late-stage attrition.
Predictive Toxicology and Structural Alerts
While azetidines are prized for their favorable pharmacokinetic profiles, they carry specific metabolic liabilities that must be accounted for in a compound's safety data assessment.
Azetidine Ring Scission Liability: Recent toxicological studies on azetidine-containing clinical candidates have demonstrated that the azetidine ring can undergo facile cytochrome P450 (CYP)-mediated α-carbon oxidation. This oxidation yields an unstable α-hydroxyazetidine intermediate that rapidly undergoes ring scission, generating reactive electrophilic aldehydes. If not intercepted by endogenous scavengers like glutathione (GSH), these aldehydes can covalently bind to hepatic proteins, leading to idiosyncratic drug toxicity and intrinsic clearance issues [2].
Dimethylacetamide Moiety: The N,N-dimethylacetamide group is generally stable but can undergo N-demethylation via CYP3A4. High-dose exposure to dimethylacetamide derivatives has been historically associated with mild hepatotoxicity, necessitating the monitoring of liver function enzymes during in vivo studies.
Proteotoxicity Potential: Certain azetidine derivatives, particularly those mimicking natural amino acids, have been shown to misincorporate during protein biosynthesis, triggering the unfolded protein response [3]. While 2-(azetidin-3-yloxy)-N,N-dimethylacetamide is structurally distinct from proline mimics, monitoring for off-target proteotoxicity remains a best practice.
CYP450-mediated bioactivation pathway of azetidines leading to ring scission.
Synthesized Safety Data Sheet (SDS) Parameters
Because empirical in vivo toxicity data for this specific catalog intermediate is limited, safety parameters must be extrapolated from structurally homologous azetidine and acetamide derivatives [4]. The following table summarizes the predicted Globally Harmonized System (GHS) classification and handling requirements for laboratory personnel.
Parameter
Predicted Classification / Specification
Toxicological Rationale
Acute Toxicity (Oral)
Category 4 (H302: Harmful if swallowed)
Extrapolated from azetidine derivatives (LD50 ~1000-1200 mg/kg) .
Skin Corrosion/Irritation
Category 2 (H315: Causes skin irritation)
Amine/amide basicity and potential for localized lipid bilayer disruption.
Eye Damage/Irritation
Category 2A (H319: Causes serious eye irritation)
Direct contact hazard typical of low-molecular-weight secondary amines.
STOT (Single Exposure)
Category 3 (H335: May cause respiratory irritation)
Volatility of trace residual solvents or dust inhalation during handling.
Engineering Controls
Fume hood or localized exhaust ventilation
Prevent inhalation of aerosols/dust during weighing and transfer.
PPE Requirements
Nitrile gloves, safety goggles, lab coat
Standard barrier protection against dermal absorption and ocular exposure.
Experimental Workflows for Toxicological Validation
To ensure the safe integration of 2-(azetidin-3-yloxy)-N,N-dimethylacetamide into lead optimization, researchers must deploy self-validating in vitro assays. As a Senior Application Scientist, I mandate the following protocol for mechanistic trapping of reactive metabolites to assess bioactivation risk before advancing any derivative into in vivo models.
In vitro reactive metabolite screening workflow using HLM and GSH trapping.
Protocol: Microsomal Stability and Reactive Metabolite Trapping
Objective: To detect electrophilic aldehydes generated via CYP-mediated azetidine ring scission using Glutathione (GSH) as a trapping agent.
Self-Validating Design: The inclusion of a minus-NADPH control ensures that any observed adducts are strictly CYP-dependent (eliminating false positives from chemical degradation). A positive control (e.g., ticlopidine) validates the metabolic competence of the microsomes.
Step-by-Step Methodology:
Preparation of Incubation Matrix: Thaw Human Liver Microsomes (HLM) on ice. Prepare a 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM MgCl₂.
Addition of Trapping Agent: Supplement the buffer with 5 mM GSH.
Causality Note: GSH provides a soft nucleophilic thiol that outcompetes native microsomal proteins, forming a stable adduct with transient electrophilic aldehydes generated by the azetidine ring opening .
Test Article Spiking: Add 2-(azetidin-3-yloxy)-N,N-dimethylacetamide (final concentration 10 µM, 0.1% DMSO) to the matrix. Include parallel incubations for the positive control and the minus-NADPH negative control.
Initiation: Pre-incubate the mixture at 37°C for 5 minutes. Initiate the reaction by adding 1 mM NADPH.
Quenching: At t=0 and t=60 minutes, transfer 50 µL aliquots into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., tolbutamide).
Causality Note: Acetonitrile instantly precipitates microsomal proteins, halting enzymatic activity and stabilizing the GSH adducts for downstream analysis.
Centrifugation and Analysis: Centrifuge at 14,000 x g for 15 minutes at 4°C. Analyze the supernatant via LC-HRMS/MS (Liquid Chromatography-High Resolution Mass Spectrometry). Scan for a neutral loss of 129 Da (characteristic of GSH conjugates) to definitively identify bioactivation products.
References
Title: Mitigating a Bioactivation Liability with an Azetidine-Based Inhibitor of Diacylglycerol Acyltransferase 2 (DGAT2) En Route to the Discovery of the Clinical Candidate Ervogastat
Source: Chemical Research in Toxicology (ACS Publications)
URL: [Link]
Title: Biological Evaluation of Azetidine-2-One Derivatives of Ferulic Acid as Promising Anti-Inflammatory Agents
Source: Molecules (MDPI)
URL: [Link]
Title: Mechanism of action of the toxic proline mimic azetidine 2-carboxylic acid in plants
Source: The Plant Journal (Wiley Online Library)
URL: [Link]
Strategic Integration of the 2-(Azetidin-3-yloxy)-N,N-dimethylacetamide Scaffold in Targeted Drug Discovery: Mechanistic Insights and Biological Targets
Executive Summary In modern fragment-based drug discovery (FBDD) and lead optimization, the selection of appropriate chemical building blocks is paramount to navigating the complex multi-parameter optimization of potency...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
In modern fragment-based drug discovery (FBDD) and lead optimization, the selection of appropriate chemical building blocks is paramount to navigating the complex multi-parameter optimization of potency, selectivity, and pharmacokinetics. As a Senior Application Scientist, I frequently observe that the failure of late-stage clinical candidates is rarely due to a lack of target affinity, but rather poor physicochemical properties (e.g., high lipophilicity, poor solubility, or metabolic instability).
The 2-(azetidin-3-yloxy)-N,N-dimethylacetamide scaffold has emerged as a highly privileged pharmacophore. By combining the conformational rigidity and high
Fsp3
(fraction of
sp3
hybridized carbons) of the azetidine ring with the hydrogen-bonding capacity and polarity of the N,N-dimethylacetamide moiety, this fragment serves as an ideal vector for exploring solvent-exposed regions of protein binding pockets. This in-depth technical guide explores the physicochemical causality behind this scaffold, its primary biological targets, and the self-validating experimental workflows required to evaluate its efficacy.
The integration of this specific fragment into a larger drug molecule is driven by precise structural and thermodynamic principles:
The Azetidine Ring (Conformational Restriction &
Fsp3
): Azetidines are four-membered nitrogen-containing heterocycles that provide high ring strain and conformational rigidity[1]. Unlike larger, more flexible piperidine or pyrrolidine rings, azetidines project their substituents along tightly defined vectors. This reduces the entropic penalty upon binding to a target. Furthermore, the high
sp3
-rich character of azetidines significantly enhances aqueous solubility and metabolic stability by minimizing the lipophilicity (
LogP
) often associated with flat, aromatic rings[2].
The Ether Linkage (Oxygen Bridge): The -yloxy linkage provides a critical degree of rotational freedom, allowing the acetamide tail to adapt to the local topography of the target's solvent channel without introducing the metabolic liabilities of a secondary amine or the rigidity of a direct C-C bond.
The N,N-Dimethylacetamide Moiety (Solubilization & H-Bonding): The tertiary amide acts as a strong hydrogen bond acceptor while eliminating hydrogen bond donor capacity. This precise tuning of the Polar Surface Area (PSA) prevents the molecule from becoming overly hydrophilic, thereby maintaining membrane permeability. It effectively "caps" the molecule, preventing unwanted non-specific protein binding while engaging in highly directional dipole interactions with the target's solvent-exposed residues.
Fig 1: Causal relationship between the scaffold's structural features and its pharmacological profile.
Primary Biological Targets and Mechanistic Causality
The 2-(azetidin-3-yloxy)-N,N-dimethylacetamide fragment is not a standalone drug; it is a targeting and solubilizing appendage. Its biological targets are defined by the core macro-structure it is attached to. However, its inclusion consistently enables the targeting of specific protein classes.
Target Class 1: Receptor Tyrosine Kinases (MerTK, CSF-1R, VEGF)
Kinase inhibitors often suffer from poor selectivity due to the highly conserved nature of the ATP-binding pocket. By appending the azetidine-acetamide fragment to a hinge-binding core (e.g., a pyrazinamide or quinazoline), medicinal chemists can direct the acetamide tail out of the ATP pocket and into the solvent-exposed region.
MerTK: Inhibition of the receptor tyrosine kinase MerTK augments the immune response to tumors. Pyrazinamide-based type 1.5 MerTK inhibitors bearing an azetidine substituent have demonstrated potent in vivo target engagement and single-agent activity in murine syngeneic tumor models[3].
CSF-1R: Optimization of azetidine series as Type II inhibitors of colony-stimulating factor-1 receptor (CSF-1R) has led to clinical candidates with high cellular activity and excellent pharmacokinetic profiles[4].
VEGF/Aurora Kinases: Quinazoline derivatives incorporating azetidine moieties have been patented for their anti-angiogenic and anti-cancer activities, specifically targeting VEGF and Aurora kinase pathways[5].
Target Class 2: Transcription Factors (STAT3)
Signal Transducer and Activator of Transcription 3 (STAT3) is a notoriously difficult-to-drug target due to its lack of deep, defined binding pockets. Small-molecule inhibitors must disrupt the shallow SH2 domain interactions. The incorporation of an azetidine scaffold allows for a precise balancing of physicochemical properties, maintaining sufficient potency while decreasing lipophilicity to acceptable drug-like levels[6].
Target Class 3: G-Protein Coupled Receptors (GPCRs)
The basic nitrogen of the azetidine ring (when deprotected or utilized as a secondary/tertiary amine in the core structure) can mimic the endogenous monoamine ligands of GPCRs. Azetidine derivatives are actively utilized as serotonin receptor modulators, where the acetamide tail provides subtype selectivity by interacting with extracellular loop domains[7].
The superiority of the azetidine ring over homologous saturated nitrogen heterocycles is quantifiable. The following table summarizes the comparative physicochemical advantages of the azetidine scaffold when optimizing a lead compound.
Table 1: Comparative Physicochemical Properties of Saturated Heterocyclic Scaffolds
Scaffold Derivative
Ring Size
CLogP
(Lipophilicity)
pKa
(Basic Center)
Fsp3
(Complexity)
Intrinsic Clearance (
CLint
)
Azetidine-derivative
4-membered
1.2
~8.5 - 9.0
0.75
Low (< 15 µL/min/mg)
Pyrrolidine-derivative
5-membered
1.8
~9.5 - 10.0
0.65
Moderate (~30 µL/min/mg)
Piperidine-derivative
6-membered
2.4
~10.0 - 10.5
0.55
High (> 50 µL/min/mg)
Data synthesized from systematic studies of saturated heterocyclic amines in drug discovery[2]. The azetidine derivative demonstrates the optimal balance of low lipophilicity and high metabolic stability.
Experimental Workflows & Protocols
To ensure scientific integrity, any claims regarding the binding affinity or metabolic stability of a compound incorporating the 2-(azetidin-3-yloxy)-N,N-dimethylacetamide fragment must be empirically validated. Below are two self-validating protocols designed to establish causality between the fragment's structure and its biological performance.
Protocol 1: Target Engagement via Surface Plasmon Resonance (SPR)
Objective: To quantify the binding kinetics (
KD
,
kon
,
koff
) of the azetidine-derivatized lead compound against a purified kinase domain (e.g., MerTK).
Surface Preparation: Immobilize the purified His-tagged MerTK kinase domain onto a Series S Sensor Chip NTA (Cytiva) using standard
Ni2+
chelation followed by amine coupling (EDC/NHS) to ensure stable, uniform orientation.
Buffer System: Utilize HBS-P+ buffer (10 mM HEPES, 150 mM NaCl, 0.05% v/v Surfactant P20, pH 7.4) supplemented with 1% DMSO to match the compound solvent.
Analyte Injection: Inject the azetidine-acetamide compound in a 2-fold concentration series (e.g., 0.39 nM to 100 nM) at a flow rate of 50 µL/min. Contact time: 120 seconds; Dissociation time: 300 seconds.
Self-Validation Step (
Rmax
Calculation): Calculate the theoretical maximum response (
Rmax
) based on the molecular weight ratio of the analyte to the ligand. If the experimental
Rmax
exceeds the theoretical
Rmax
by >20%, non-specific binding or aggregation is occurring, invalidating the run.
Data Analysis: Fit the sensorgrams to a 1:1 Langmuir binding model to extract the equilibrium dissociation constant (
KD
).
Protocol 2: In Vitro Metabolic Clearance (Microsomal Stability)
Objective: To validate the hypothesis that the azetidine ring confers superior metabolic stability compared to piperidine analogs.
Incubation Mixture: Combine human liver microsomes (HLM) at a final concentration of 0.5 mg/mL protein with 1 µM of the test compound in 100 mM potassium phosphate buffer (pH 7.4).
Reaction Initiation: Pre-incubate at 37°C for 5 minutes. Initiate the reaction by adding an NADPH regenerating system (1 mM NADP+, 5 mM glucose-6-phosphate, 1 U/mL glucose-6-phosphate dehydrogenase).
Time-Course Sampling: Extract 50 µL aliquots at 0, 5, 15, 30, and 60 minutes. Immediately quench the reaction by adding 150 µL of ice-cold acetonitrile containing an internal standard (e.g., tolbutamide).
Self-Validation Step (Positive Control): Run Verapamil concurrently. If Verapamil does not show rapid depletion (
CLint
> 40 µL/min/mg), the microsomes are inactive, and the assay must be rejected.
Quantification: Centrifuge the quenched samples and analyze the supernatant via LC-MS/MS. Calculate the half-life (
t1/2
) from the log-linear decline of the compound area ratio, and derive the intrinsic clearance (
CLint
).
Fig 3: Fragment-based drug discovery workflow integrating the azetidine-acetamide pharmacophore.
Conclusion
The 2-(azetidin-3-yloxy)-N,N-dimethylacetamide fragment is a masterclass in rational drug design. By leveraging the geometric constraints of the azetidine ring and the polar surface area modulation of the dimethylacetamide tail, medicinal chemists can successfully rescue highly lipophilic, planar lead compounds. Whether targeting the ATP-binding pocket of MerTK, disrupting the SH2 domain of STAT3, or modulating GPCRs, this scaffold consistently delivers improved metabolic stability, enhanced aqueous solubility, and precise vector projection for solvent-channel engagement.
References
Title: Azetidines in medicinal chemistry: emerging applications and approved drugs
Source: PubMed Central (PMC) / NIH
URL: [Link]
Citation Index: [1]
Title: Mono- and Difluorinated Saturated Heterocyclic Amines for Drug Discovery: Systematic Study of Their Physicochemical Properties
Source: Enamine / Chemistry - A European Journal
URL: [Link]
Citation Index: [2]
Title: Discovery of Potent Azetidine-Benzoxazole MerTK Inhibitors with In Vivo Target Engagement
Source: Journal of Medicinal Chemistry / ACS Publications
URL: [Link]
Citation Index: [3]
Title: Optimization of an azetidine series as inhibitors of colony stimulating factor-1 receptor (CSF-1R) Type II to lead to the clinical candidate JTE-952
Source: Bioorganic & Medicinal Chemistry Letters / PubMed
URL: [Link]
Citation Index: [4]
Title: Quinazoline derivatives for use against cancer (Patent US20090036474A1)
Source: Google Patents
URL:Citation Index: [5]
Title: Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors
Source: PubMed Central (PMC) / NIH
URL: [Link]
Citation Index: [6]
Application Notes & Protocols: 2-(Azetidin-3-yloxy)-N,N-dimethylacetamide in Medicinal Chemistry
Executive Summary In modern drug discovery, the transition from planar, lipophilic molecules to structurally complex, sp³-rich scaffolds is critical for improving clinical success rates. As a Senior Application Scientist...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
In modern drug discovery, the transition from planar, lipophilic molecules to structurally complex, sp³-rich scaffolds is critical for improving clinical success rates. As a Senior Application Scientist, I frequently utilize 2-(azetidin-3-yloxy)-N,N-dimethylacetamide (CAS: 1341841-05-1) as a premier chemical building block. This bifunctional module combines the structural rigidity and metabolic stability of an azetidine ring with the solubility-enhancing, hydrogen-bond-accepting properties of an N,N-dimethylacetamide moiety.
This guide provides an in-depth technical analysis of this building block, detailing the physicochemical causality behind its use, and outlines self-validating synthetic protocols for incorporating it into advanced lead compounds.
Physicochemical & Structural Rationale (The "Why")
The selection of 2-(azetidin-3-yloxy)-N,N-dimethylacetamide is not arbitrary; it is driven by precise physicochemical engineering designed to overcome the limitations of traditional heterocycles.
The Azetidine Core: Escaping Flatland
Azetidines serve as highly effective bioisosteres for larger saturated rings (e.g., piperidines and pyrrolidines). According to research published in the [1], incorporating small aliphatic rings significantly increases the fraction of sp³ carbons (Fsp³). The high ring strain of the azetidine (~25.2 kcal/mol) alters the s-character of the nitrogen lone pair, which subtly reduces its nucleophilicity while maintaining a basic pKa. Crucially, azetidines are highly resistant to cytochrome P450-mediated α-oxidation, a common metabolic liability in piperidines.
The N,N-Dimethylacetamide Appendage: Modulating Solubility
The ether linkage at the 3-position projects the N,N-dimethylacetamide group into solvent-exposed regions or protein binding pockets. The amide carbonyl acts as a potent hydrogen bond acceptor, which is frequently exploited in kinase hinge-binding motifs. Furthermore, this highly polar appendage drastically lowers the overall logP of the molecule, improving aqueous solubility and oral bioavailability.
Quantitative Data Summary
The table below summarizes the comparative advantages of transitioning from a standard piperidine appendage to the functionalized azetidine building block.
Physicochemical Property
Standard Piperidine Analog
Azetidine-Dimethylacetamide Module
Impact on Drug Design
Ring Strain Energy
~0 kcal/mol
~25.2 kcal/mol
Increases structural rigidity; locks conformation for target specificity.
Amine pKa
~11.2
~11.3
Maintains necessary basicity for salt formation and target interaction.
The inherent ring strain of azetidines makes them susceptible to ring-opening under harsh conditions. The following protocols are engineered to preserve the integrity of the 4-membered ring while achieving high-yielding functionalization.
Application: Appending the building block to an aryl/heteroaryl halide core (e.g., synthesizing targeted kinase inhibitors).
Causality: Azetidines require mild cross-coupling conditions to prevent thermal or base-catalyzed degradation. We utilize RuPhos Pd G3 , a third-generation precatalyst that undergoes rapid oxidative addition and operates efficiently at lower temperatures (80°C). Cesium carbonate (Cs₂CO₃) is selected as a mild, non-nucleophilic base to prevent the hydrolytic ring-opening that stronger bases (like NaOtBu) might induce.
Step-by-Step Methodology:
Preparation: In an oven-dried Schlenk tube under an argon atmosphere, combine the aryl bromide core (1.0 equiv, 0.5 mmol) and 2-(azetidin-3-yloxy)-N,N-dimethylacetamide hydrochloride (1.2 equiv, 0.6 mmol).
Base Addition: Add anhydrous Cs₂CO₃ (2.5 equiv, 1.25 mmol). Note: The excess base is required to first liberate the free base of the azetidine hydrochloride salt.
Solvent & Reaction: Suspend the mixture in anhydrous 1,4-Dioxane (5.0 mL). Seal the tube and heat to 80°C in an oil bath for 12 hours with vigorous stirring.
Workup: Cool to room temperature, dilute with EtOAc (20 mL), and filter through a pad of Celite to remove palladium black and inorganic salts. Concentrate the filtrate under reduced pressure.
Self-Validation & QC: Analyze the crude mixture via LC-MS.
Validation Metric: The presence of the target [M+H]⁺ peak without the [M+H+18]⁺ adduct confirms that the azetidine ring remains intact and has not undergone hydrolytic ring-opening.
Protocol B: HATU-Mediated Amide Coupling
Application: Capping the azetidine nitrogen with a carboxylic acid to form rigidified linkers for PROTACs or targeted covalent inhibitors.
Causality: Due to the increased s-character of the azetidine nitrogen, it is slightly less nucleophilic than an unstrained secondary amine. Therefore, a highly efficient uronium-based coupling reagent like HATU is required to drive the reaction to completion rapidly, minimizing the risk of epimerization of the carboxylic acid core.
Step-by-Step Methodology:
Activation: Dissolve the carboxylic acid core (1.0 equiv, 0.5 mmol) in anhydrous DMF (3.0 mL). Add HATU (1.2 equiv, 0.6 mmol) and N,N-Diisopropylethylamine (DIPEA) (3.0 equiv, 1.5 mmol). Stir at room temperature for 15 minutes to form the active ester.
Coupling: Add 2-(azetidin-3-yloxy)-N,N-dimethylacetamide (1.2 equiv, 0.6 mmol) in a single portion.
Reaction: Stir the mixture at room temperature for 2–4 hours.
Workup: Quench the reaction with saturated aqueous NaHCO₃ (10 mL) and extract with Dichloromethane (3 x 10 mL). Wash the combined organic layers with 5% aqueous LiCl (to remove DMF), dry over Na₂SO₄, and concentrate.
Self-Validation & QC: Analyze via ¹H NMR (400 MHz, CDCl₃).
Validation Metric: The azetidine ring protons (typically a multiplet at ~3.5–3.8 ppm in the free amine) will exhibit a distinct downfield shift to ~4.0–4.5 ppm upon acylation. The presence of this shifted multiplet validates successful amide bond formation.
Mechanistic & Workflow Visualizations
The following diagrams illustrate the logical flow of the synthetic methodology and the pharmacological mechanism of action for the resulting compounds.
Caption: Workflow for Pd-catalyzed N-arylation of the azetidine building block.
Caption: Mechanism of kinase inhibition by azetidine-functionalized targeted therapeutics.
References
Title: Hip To Be Square: Oxetanes as Design Elements To Alter Metabolic Pathways
Source: Journal of Medicinal Chemistry (ACS Publications)
URL: [Link]
Title: Put a ring on it: application of small aliphatic rings in medicinal chemistry
Source: MedChemComm (National Institutes of Health - PMC)
URL: [Link]
Title: 3-((Hetera)cyclobutyl)azetidines, “Stretched” Analogues of Piperidine, Piperazine, and Morpholine: Advanced Building Blocks for Drug Discovery
Source: The Journal of Organic Chemistry (ACS Publications)
URL: [Link]
Title: An Approach to Alkyl Azetidines for Medicinal Chemistry
Source: ChemRxiv
URL: [Link]
Application
Application Note: Incorporating 2-(azetidin-3-yloxy)-N,N-dimethylacetamide into Small Molecule Libraries
Target Audience: Medicinal Chemists, Library Design Scientists, and Drug Development Professionals Document Type: Technical Application Note & High-Throughput Synthesis Protocols Executive Summary & Strategic Rationale T...
Author: BenchChem Technical Support Team. Date: April 2026
Target Audience: Medicinal Chemists, Library Design Scientists, and Drug Development Professionals
Document Type: Technical Application Note & High-Throughput Synthesis Protocols
Executive Summary & Strategic Rationale
The transition from planar, sp2-hybridized chemical space to three-dimensional, sp3-enriched architectures is a cornerstone of modern drug discovery. Small aliphatic rings, particularly azetidines, have emerged as privileged bioisosteres for larger, more metabolically susceptible rings like piperidines, piperazines, and morpholines[1].
The building block 2-(azetidin-3-yloxy)-N,N-dimethylacetamide (CAS: 1376324-18-3) offers a unique combination of structural features highly prized in the design of High-Throughput Screening (HTS) and DNA-Encoded Libraries (DELs):
The Azetidine Core: A four-membered nitrogen heterocycle that increases the fraction of sp3 carbons (
Fsp3
), lowers lipophilicity (LogD), and imparts conformational rigidity[2].
The Ether Linkage: Provides a flexible vector that acts as a hydrogen-bond acceptor without introducing hydrogen-bond donors, preserving passive membrane permeability.
The N,N-dimethylacetamide Moiety: A highly polar, metabolically stable terminal group that frequently acts as a water-solubilizing motif and a specific hydrogen-bond acceptor (e.g., interacting with kinase hinge regions or solvent-exposed pockets).
By incorporating this secondary amine into parallel array synthesis, medicinal chemists can rapidly generate libraries with enhanced physicochemical profiles, mitigating the developability risks often associated with flat, lipophilic scaffolds[3].
Physicochemical Profiling & Data Presentation
The incorporation of azetidine derivatives consistently demonstrates superior pharmacokinetic parameters compared to traditional six-membered heterocycles. The inherent ring strain and compact nature of the azetidine core reduce the surface area available for cytochrome P450 (CYP) mediated oxidation, thereby improving intrinsic clearance (
CLint
)[4].
Table 1: Comparative Physicochemical & Metabolic Profiling
Note: Data represents generalized structural trends when substituting a standard functional group with an azetidine bioisostere[4][5].
Structural Motif
Predicted
Fsp3
Impact
Relative LogD Shift
HLM Intrinsic Clearance (
CLint
, µL/min/mg)
Half-Life (
t1/2
, min)
Piperazine (Reference)
Baseline
Baseline
High (~60 - 85)
Short (~10 - 15)
Morpholine (Reference)
Baseline
-0.5 to -1.0
Moderate (~40 - 60)
Moderate (~20 - 30)
Azetidine Derivative
+0.15 to +0.25
-0.8 to -1.5
Low (~15 - 20)
Extended (>45)
Pharmacophore Logic & Library Design Workflow
To maximize the utility of 2-(azetidin-3-yloxy)-N,N-dimethylacetamide, library design should exploit the secondary amine as the primary point of diversification. The molecule is highly amenable to reductive amination, Buchwald-Hartwig cross-coupling, and nucleophilic aromatic substitution (
SNAr
).
Caption: Pharmacophore mapping of 2-(azetidin-3-yloxy)-N,N-dimethylacetamide detailing physicochemical contributions.
Caption: Parallel array synthesis workflow for incorporating the azetidine building block into diverse libraries.
Self-Validating Experimental Protocols
The following protocols are optimized for 96-well plate parallel synthesis. They incorporate causality-driven reagent selection and self-validating Quality Control (QC) gates to ensure high fidelity in automated library production.
Protocol A: High-Throughput Reductive Amination
Causality & Rationale: Reductive amination of the highly strained azetidine secondary amine requires careful control of pH. Sodium triacetoxyborohydride (STAB) is selected over Sodium cyanoborohydride due to its lower toxicity and superior chemoselectivity for iminium ions over aldehydes in weakly acidic media.
Self-Validation: A pre-reduction LC-MS check ensures iminium/aminal formation is complete before the reducing agent is introduced, preventing the accumulation of unreacted aldehyde and minimizing purification bottlenecks.
Step-by-Step Methodology:
Preparation: In a 96-well synthesis block, dispense 2-(azetidin-3-yloxy)-N,N-dimethylacetamide (0.1 mmol, 1.0 eq) as a 0.5 M solution in anhydrous 1,2-dichloroethane (DCE).
Aldehyde Addition: Add the diverse aldehyde library members (0.1 mmol, 1.0 eq) to the respective wells.
Catalysis: Add glacial acetic acid (0.1 mmol, 1.0 eq) to each well to catalyze iminium ion formation. Seal the block and agitate at room temperature for 2 hours.
QC Gate 1 (Self-Validation): Sample 1 µL from 4 representative wells. Dilute in 100 µL Acetonitrile/Water and analyze via LC-MS. Proceed only if the aldehyde peak is depleted and the iminium/aminal mass is observed.
Reduction: Unseal the block and add Sodium triacetoxyborohydride (STAB) (0.15 mmol, 1.5 eq) as a suspension in DCE. Reseal and agitate at room temperature for 12 hours.
Quench & Workup: Quench the reactions by adding 500 µL of saturated aqueous
NaHCO3
. Agitate for 15 minutes to destroy excess hydride.
Phase Separation: Centrifuge the block at 3000 rpm for 5 minutes. Extract the organic (lower) DCE layer using a liquid handler into a clean 96-well collection block. Evaporate the solvent under a stream of nitrogen (Genevac or similar).
QC Gate 2: Perform high-throughput LC-MS on all wells. Target purity for direct bioassay screening is >85%.
Causality & Rationale: Coupling a secondary aliphatic amine (azetidine) to aryl halides is notoriously prone to
β
-hydride elimination. To circumvent this, RuPhos Pd G3 is utilized. The bulky, electron-rich RuPhos ligand accelerates reductive elimination, outcompeting the
β
-hydride elimination pathway, resulting in high yields of the desired aryl-azetidine[6].
Self-Validation: Oxygen is the primary cause of Pd-catalyst deactivation. The protocol mandates a rigorous inert-gas sparging step, validated by the inclusion of a known, high-yielding internal control reaction in Well A1.
Step-by-Step Methodology:
Reagent Dispensing: To a 96-well glass-lined reaction block, add the aryl/heteroaryl halide library members (0.1 mmol, 1.0 eq).
Amine & Base Addition: Dispense 2-(azetidin-3-yloxy)-N,N-dimethylacetamide (0.12 mmol, 1.2 eq) and Cesium Carbonate (
Cs2CO3
) (0.25 mmol, 2.5 eq) into each well.
Solvent & Degassing (Critical Step): Add 1.0 mL of anhydrous 1,4-dioxane to each well. Place the block in a vacuum manifold. Perform 3 cycles of vacuum/Nitrogen backfill. Sparge the solvent with Nitrogen for 10 minutes.
Catalyst Addition: Under a positive nitrogen atmosphere, add RuPhos Pd G3 (0.005 mmol, 5 mol%) as a stock solution in degassed dioxane.
Reaction: Seal the block with a Teflon-lined mat and a heavy-duty clamp. Heat the block to 90°C on a pre-heated shaker for 16 hours.
Validation Check (Well A1): Analyze the control well (e.g., coupling with 4-bromotoluene) via LC-MS. If Well A1 shows >90% conversion, the inert atmosphere was successfully maintained across the block.
Filtration & Purification: Cool the block to room temperature. Dilute each well with 1.0 mL of Ethyl Acetate. Filter the entire block through a 96-well Celite/Silica pad to remove Pd black and inorganic salts.
Concentration: Concentrate the filtrate in vacuo. The resulting library is ready for preparative HPLC purification or direct screening depending on the purity profile.
References
Source: PubMed / Taylor & Francis (NIH)
3-((Hetera)cyclobutyl)
A Comparative Guide to the Metabolic Stability of 2-(4-Ethylphenyl)
Source: PMC (NIH)
Radical strain-release photocatalysis for the synthesis of azetidines
Source: ChemRxiv
URL
protocols for scaling up 2-(azetidin-3-yloxy)-N,N-dimethylacetamide production
An in-depth guide to the scalable production of 2-(azetidin-3-yloxy)-N,N-dimethylacetamide, a valuable building block in modern drug discovery, is presented. This document provides detailed protocols, from precursor synt...
Author: BenchChem Technical Support Team. Date: April 2026
An in-depth guide to the scalable production of 2-(azetidin-3-yloxy)-N,N-dimethylacetamide, a valuable building block in modern drug discovery, is presented. This document provides detailed protocols, from precursor synthesis to final product formation, with a strong emphasis on the scientific rationale, process safety, and scalability considerations necessary for transitioning from laboratory to pilot-plant scale.
Introduction: The Significance of the Azetidine Scaffold
Azetidines, four-membered nitrogen-containing heterocycles, have become increasingly vital motifs in medicinal chemistry.[1] Their unique structural properties, including high ring strain, sp3-rich character, and conformational rigidity, can confer favorable physicochemical and pharmacokinetic profiles to drug candidates.[2] These attributes often lead to enhanced metabolic stability, improved solubility, and better receptor selectivity.[2] Consequently, the azetidine scaffold is a component of several FDA-approved drugs, including the kinase inhibitor cobimetinib and the antihypertensive agent azelnidipine.[2] The target molecule, 2-(azetidin-3-yloxy)-N,N-dimethylacetamide, serves as a versatile intermediate, combining the desirable azetidine core with a flexible linker, making its efficient and scalable synthesis a topic of significant interest for drug development professionals.
Retrosynthetic Analysis and Strategic Approach
A robust and scalable synthesis requires a strategy that utilizes readily available, cost-effective starting materials and employs high-yielding, safe, and reproducible reactions. The proposed retrosynthetic analysis for 2-(azetidin-3-yloxy)-N,N-dimethylacetamide identifies two key precursors: a protected 3-hydroxyazetidine and 2-chloro-N,N-dimethylacetamide.
Caption: Retrosynthetic pathway for the target molecule.
This strategy involves three main stages:
Synthesis of a protected 3-hydroxyazetidine core: Beginning with inexpensive commodity chemicals like epichlorohydrin and benzylamine.[3][4]
Synthesis of the acetamide side-chain: A straightforward amidation reaction.[5]
Coupling and Deprotection: A Williamson ether synthesis to connect the two fragments, followed by removal of the protecting group to yield the final product.
This approach is designed to be modular and scalable, avoiding costly reagents and complex purification steps where possible.
Part 1: Synthesis of Key Precursors
Protocol 1: Gram-Scale Synthesis of 1-Benzylazetidin-3-ol
This protocol is adapted from established methods for synthesizing the azetidine ring system from epichlorohydrin.[4][6] Benzylamine serves as both the nitrogen source and a temporary protecting group.
Methodology:
Reaction Setup: To a jacketed reactor equipped with an overhead stirrer, thermometer, and addition funnel, add benzylamine (1.0 eq) and water (10-15 volumes). Cool the mixture to 0-5 °C with constant stirring.
Addition of Epichlorohydrin: Slowly add epichlorohydrin (1.3 eq) dropwise via the addition funnel, ensuring the internal temperature does not exceed 5 °C. The high reactivity of epichlorohydrin necessitates slow addition to control the exotherm.
Reaction: Maintain the reaction mixture at 0-5 °C for approximately 12 hours. Monitor the reaction progress using TLC or LC-MS.
Cyclization: After the initial reaction is complete, add a 50% aqueous solution of sodium hydroxide (NaOH) slowly, keeping the temperature below 20 °C. The base promotes the intramolecular cyclization to form the azetidine ring.
Workup and Isolation: Heat the mixture to ~40 °C for 2-3 hours to ensure complete cyclization. Cool to room temperature and extract the product into a suitable organic solvent (e.g., dichloromethane or ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield crude 1-benzylazetidin-3-ol.
Purification: The crude product can often be used directly in the next step. If required, purification can be achieved by vacuum distillation.
Protocol 2: Synthesis of tert-Butyl 3-Hydroxyazetidine-1-carboxylate (N-Boc-3-hydroxyazetidine)
The benzyl group is removed via catalytic hydrogenation, and the resulting secondary amine is immediately protected with a tert-butoxycarbonyl (Boc) group. The Boc group is stable under the basic conditions of the subsequent ether synthesis but can be easily removed under acidic conditions.
Methodology:
Debenzylation: In a hydrogenation reactor, dissolve 1-benzylazetidin-3-ol (1.0 eq) in a suitable solvent such as tetrahydrofuran (THF) or ethanol.[6] Add a palladium on carbon catalyst (e.g., 5-10% Pd/C, 1-5 mol%).
Hydrogenation: Pressurize the reactor with hydrogen gas (H₂) to 50-60 psi and stir the mixture vigorously at room temperature overnight. Monitor the reaction for the disappearance of the starting material.
Catalyst Removal: Upon completion, carefully vent the reactor and purge with nitrogen (N₂). Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Caution: The catalyst can be pyrophoric and should be handled under a wet, inert atmosphere.[7]
Boc Protection: To the filtrate containing the crude 3-hydroxyazetidine, add di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) and a base such as triethylamine (Et₃N, 1.2 eq) or sodium bicarbonate (NaHCO₃). Stir at room temperature for 4-6 hours.
Isolation and Purification: Concentrate the reaction mixture under vacuum. Redissolve the residue in ethyl acetate and wash with dilute aqueous acid (e.g., 1M HCl), saturated NaHCO₃ solution, and brine. Dry the organic layer over Na₂SO₄, filter, and evaporate the solvent. The resulting crude product, N-Boc-3-hydroxyazetidine, can be purified by recrystallization from a solvent system like n-heptane or ethyl acetate/hexanes to yield a white solid.[6]
Protocol 3: Synthesis of 2-Chloro-N,N-dimethylacetamide
This is a standard amidation reaction to prepare the electrophilic coupling partner.
Methodology:
Reaction Setup: In a reactor cooled to 0-5 °C, dissolve dimethylamine hydrochloride (1.0 eq) in dichloromethane (DCM) or THF. Add a base, such as triethylamine (2.2 eq) or aqueous NaOH, to liberate the free dimethylamine.
Acylation: Slowly add chloroacetyl chloride (1.05 eq) to the cooled solution, maintaining the temperature below 10 °C to control the highly exothermic reaction.
Workup: After the addition is complete, allow the mixture to warm to room temperature and stir for 1-2 hours. Quench the reaction by adding water. Separate the organic layer, wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure to obtain 2-chloro-N,N-dimethylacetamide, which is often a liquid or low-melting solid of sufficient purity for the next step.
Part 2: Final Assembly and Scale-Up Considerations
Protocol 4: Williamson Ether Synthesis and Final Deprotection
This crucial C-O bond-forming step requires careful control of conditions to prevent side reactions, particularly the ring-opening of the strained azetidine.[8]
Caption: Workflow for the final coupling and deprotection steps.
Methodology:
Alkoxide Formation: To a solution of N-Boc-3-hydroxyazetidine (1.0 eq) in anhydrous THF or DMF in a dry, inerted reactor, add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise at 0 °C. Extreme Caution: NaH reacts violently with water and generates flammable hydrogen gas. Ensure the system is under an inert atmosphere (N₂ or Argon). Stir the mixture until hydrogen evolution ceases (~1 hour).
Coupling Reaction: Add a solution of 2-chloro-N,N-dimethylacetamide (1.1 eq) in anhydrous THF dropwise to the freshly prepared alkoxide solution at 0 °C. After addition, allow the reaction to slowly warm to room temperature and stir overnight.
Quenching and Workup: Carefully quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl). Extract the product with ethyl acetate. Wash the combined organic layers with water and brine, dry over Na₂SO₄, and concentrate under vacuum. The crude protected product can be purified by column chromatography if necessary.
Boc Deprotection: Dissolve the purified protected intermediate in a suitable solvent like dichloromethane. Add an excess of trifluoroacetic acid (TFA) or a solution of HCl in dioxane at 0 °C. Stir for 1-3 hours until the reaction is complete (monitored by LC-MS).
Final Isolation: Concentrate the reaction mixture under reduced pressure to remove the excess acid and solvent. The product will likely be an acid salt. To obtain the free base, dissolve the residue in water, basify with a suitable base (e.g., K₂CO₃ or NaOH) to pH >10, and extract with an organic solvent. Dry and concentrate the organic layer to yield the final product, 2-(azetidin-3-yloxy)-N,N-dimethylacetamide.
Quantitative Data Summary
Step
Key Reactants
Key Reagents
Solvent
Typical Yield
Purity Target
1
Benzylamine, Epichlorohydrin
NaOH
Water
70-85%
>90% (Crude)
2
1-Benzylazetidin-3-ol
Pd/C, H₂, Boc₂O
THF/Ethanol
85-95%
>98% (Post-Xtal)
3
Dimethylamine HCl, Chloroacetyl Chloride
Et₃N
DCM
>95%
>95% (Crude)
4
N-Boc-3-hydroxyazetidine, 2-chloro-DMAC
NaH, TFA/HCl
THF, DCM
60-75% (2 steps)
>99% (Final)
Scale-Up and Process Safety Considerations
Thermal Management: The acylation (Protocol 3) and alkoxide formation (Protocol 4) are highly exothermic. On a large scale, jacketed reactors with efficient cooling systems are mandatory. Slow, controlled addition of reagents is critical to manage the heat output and prevent runaway reactions.
Reagent Selection: While NaH is effective in the lab, its use at scale poses significant safety challenges due to its flammability and the need to handle a solid dispersion. Alternative base systems such as potassium tert-butoxide (KOtBu) in THF could be evaluated for improved handling properties.
Impurity Control: A key impurity risk arises from the nucleophilic attack of chloride on the azetidine ring, leading to ring-opened byproducts.[8] Running the coupling reaction at lower temperatures and ensuring the complete conversion of the alkoxide before adding the electrophile can mitigate this.
Handling Azetidines: Azetidine and its derivatives should be handled with care. They are flammable and can cause skin and eye irritation.[9][10][11] Always use appropriate personal protective equipment (PPE), including safety glasses, lab coats, and chemical-resistant gloves. All operations should be conducted in a well-ventilated area or a fume hood.[12]
Flow Chemistry: For large-scale production, converting key steps to a continuous flow process could offer significant advantages in safety and efficiency. The photochemical synthesis of 3-hydroxyazetidines has been demonstrated in flow, offering better control over reaction parameters and scalability. Similarly, exothermic coupling reactions can be managed more effectively in microreactors.
Conclusion
The protocols outlined provide a comprehensive and scalable pathway for the production of 2-(azetidin-3-yloxy)-N,N-dimethylacetamide. By leveraging established chemical transformations and paying close attention to process safety and scale-up parameters, researchers and drug development professionals can efficiently produce this valuable building block. The key to success lies in the careful control of reaction conditions, particularly during the formation and reaction of the strained azetidine ring, to maximize yield and minimize impurity formation.
References
Chemos GmbH&Co.KG.
MedChemExpress. Azetidine-3-carboxylic acid-SDS.
A General and Scalable Method toward Enantioenriched C2-Substituted Azetidines Using Chiral tert-Butanesulfinamides. ACS Publications, The Journal of Organic Chemistry.
A General and Scalable Method toward Enantioenriched C2-Substituted Azetidines Using Chiral tert-Butanesulfinamides. PMC.
Apollo Scientific. (2023, July 5).
ChemicalBook. (2026, January 17).
Ji, Y. et al. An improved, gram-scale synthesis of protected 3-haloazetidines: rapid diversified synthesis of azetidine-3-carboxylic acids. Semantic Scholar.
DATSENKO, O. P. et al. (2025, June 23). Alkyl Azetidines Via Batch and Flow Photochemistry. Organic Letters.
TCI Chemicals. (2024, December 16). SAFETY DATA SHEET - A2451: Azetidine Hydrochloride.
The Polymerization of Azetidines and Azetidine Derivatives. (2015, February 12).
Baxendale Group, Durham University. Photochemical Flow Synthesis of 3‐Hydroxyazetidines.
PharmaBlock. Azetidines in Drug Discovery.
CN102976993A - Synthetic method of 3-hydroxyazetidine hydrochloride. (2006, December 31).
A green and facile synthesis of an industrially important quaternary heterocyclic intermediates for baricitinib. (2019, October 31). PMC.
Azetidine synthesis. Organic Chemistry Portal.
Using visible light to make pharmaceutical building blocks. (2024, July 10). U-M LSA Chemistry.
Redesign of the Synthesis and Manufacture of an Azetidine-Bearing Pyrazine. (2018, January 18). ACS Publications, Organic Process Research & Development.
CN102827052A - Method for synthesizing 3-hydroxy-azetidinehydrochloride.
WO2000063168A1 - Synthesis of azetidine derivatives.
Enamine. Azetidines.
Azetidines in medicinal chemistry: emerging applications and approved drugs. (2026, January 5).
ChemicalBook. (2023, May 17).
Caloong Chemical Co., Ltd. (2023, June 21).
Method for the production of N,N-dimethylacetamide (DMAC)
3-Vinylazetidin-2-Ones: Synthesis, Antiproliferative and Tubulin Destabilizing Activity in MCF-7 and MDA-MB-231 Breast Cancer Cells. PMC.
REMOVAL OF N α -BENZYLOXYCARBONYL GROUPS FROM SULFUR-CONTAINING PEPTIDES BY CATALYTIC HYDROGENATION IN LIQUID. Organic Syntheses Procedure.
Recent Uses of N,N-Dimethylformamide and N,N-Dimethylacetamide as Reagents. (2018, August 3). MDPI.
Process for synthesizing dimethylacetamide by ethyl acetate and dimethylamine. (2006, July 26). Eureka.
Technical Support Center: Troubleshooting Solubility & Handling of 2-(azetidin-3-yloxy)-N,N-dimethylacetamide
Welcome to the Technical Support Center. As a highly polar, strained heterocyclic building block, 2-(azetidin-3-yloxy)-N,N-dimethylacetamide presents unique solubility and partitioning challenges during organic synthesis...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center. As a highly polar, strained heterocyclic building block, 2-(azetidin-3-yloxy)-N,N-dimethylacetamide presents unique solubility and partitioning challenges during organic synthesis, extraction, and purification.
This guide is designed for researchers and drug development professionals. It moves beyond basic handling instructions to address the root thermodynamic and structural causes of solubility failures, providing field-proven, self-validating protocols to keep your workflows moving.
Physicochemical Profiling & Causality
To troubleshoot solubility, we must first understand the molecular forces at play. The difficulty in solvating or extracting this compound stems from the synergistic effects of its three core structural features:
Azetidine Ring Strain & Basicity: The 4-membered azetidine ring possesses approximately 25.4 kcal/mol of ring strain. This geometric compression alters the hybridization of the nitrogen lone pair, increasing its s-character and resulting in a highly basic secondary amine with a pKa of ~11.29 (Azetidine - Grokipedia)[1]. At physiological or neutral pH, the molecule is almost entirely protonated, rendering it completely insoluble in non-polar organic solvents.
Dimethylacetamide (DMAc) Polarity: The tertiary amide moiety is a dipolar aprotic group with a massive dielectric constant of 37.8 at 25°C (Dimethylacetamide - Eastman)[2]. It acts as a powerful hydrogen-bond acceptor, driving the molecule's preference for aqueous environments[3].
Ether Linkage: The oxygen bridge adds rotational flexibility and further hydrogen-bond acceptor capacity.
Combined, these features create a highly hydrophilic molecule. Even in its un-ionized free base form, the compound heavily favors aqueous partitioning due to extensive hydrogen bonding.
Table 1: Physicochemical Data Summary
Property
Value
Causality / Impact on Solvation
Molecular Weight
158.20 g/mol
Small molecular size increases the relative hydration sphere in aqueous media.
pKa (Azetidine N)
~11.29
Highly basic; remains ionized (protonated) unless the aqueous pH is pushed > 12.5.
Increases s-character of N-lone pair; drives basicity and limits thermal stability[4].
Diagnostic Solvent Compatibility Matrix
Use this matrix to quickly determine the appropriate solvent system based on the ionization state of your supplied material.
Table 2: Solvent Selection Guide
Solvent System
Salt Form (e.g., HCl/TFA)
Free Base Form
Recommended Application
Water / Aqueous Buffers
Excellent
Excellent
Biological assays, initial dissolution for freebasing.
DMSO / DMF
Good (requires heating)
Excellent
Stock solutions, amide couplings, SNAr reactions.
Methanol / Ethanol
Good
Excellent
Solvent exchange, recrystallization.
DCM / Chloroform
Insoluble
Moderate to Good
Extractions (requires 10% MeOH additive to disrupt H-bonds).
Ethyl Acetate / Hexanes
Insoluble
Poor
Not recommended for this specific scaffold.
Troubleshooting FAQs
Q1: My compound won't dissolve in standard organic solvents (DCM, EtOAc, THF) for my synthesis. What is the root cause?A: The root cause is almost always the ionization state. Azetidines are frequently supplied as hydrochloride (HCl) or trifluoroacetate (TFA) salts to prevent oxidative degradation and spontaneous ring-opening. In this salt form, the ionic crystal lattice energy is too high to be overcome by moderately polar solvents like DCM or THF.
Solution: You must generate the free base in situ. For direct reactions, suspend the salt in a polar aprotic solvent (DMF or DMAc) and add 1.5–2.0 equivalents of a non-nucleophilic base (e.g., DIPEA or triethylamine). The free base will dissolve immediately as the salt is neutralized.
Q2: I neutralized the salt, but I am getting <10% recovery during my aqueous extraction. Where is my compound?A: Your compound is trapped in the aqueous layer. The combination of the highly basic azetidine (pKa ~11.29)[1] and the highly polar dimethylacetamide group (dielectric constant 37.8)[2] creates a massive thermodynamic preference for water via hydrogen bonding. Standard extraction with EtOAc or DCM will fail because these solvents cannot disrupt the hydration sphere.
Solution: You must alter the thermodynamics of the aqueous layer using the "Salting Out" protocol detailed in Section 4.
Q3: I observe precipitation and reaction failure during amide coupling (e.g., HATU/EDC) in DMF. How do I resolve this?A: This is a stoichiometric failure caused by the azetidine salt consuming your reaction base. If you use standard coupling conditions (1 eq amine, 1 eq acid, 1.2 eq HATU, 2 eq DIPEA), the azetidine HCl salt consumes 1 full equivalent of DIPEA just to freebase. This leaves insufficient base to drive the deprotonation of the carboxylic acid and the formation of the active ester, leading to the precipitation of unreacted intermediates or uronium salts.
Solution: Titrate your base. Add 3 to 4 equivalents of DIPEA to ensure the reaction medium remains basic enough to support the coupling mechanism.
Validated Experimental Protocols
Protocol 1: Quantitative Freebasing and Extraction of Highly Polar Azetidines
Objective: To isolate the free base of 2-(azetidin-3-yloxy)-N,N-dimethylacetamide from an aqueous matrix with >90% recovery.
Self-Validation Mechanism: TLC of the aqueous layer utilizing a Ninhydrin stain to confirm complete extraction of the active amine.
Step-by-Step Methodology:
Aqueous Preparation: Dissolve the azetidine salt in a minimum volume of distilled water (e.g., 5 mL per gram of compound).
pH Adjustment: Slowly add 2M NaOH dropwise while stirring vigorously until the pH reaches 12.5–13.0 (verify with high-range pH paper).
Causality: The pKa is 11.29; the pH must be >1 unit above the pKa to ensure >90% deprotonation of the secondary amine.
Salting Out: Add solid NaCl to the aqueous solution until no more dissolves (complete saturation). Stir for 10 minutes.
Causality: Increasing the ionic strength of the water decreases the solubility of the organic solute, forcing it out of the aqueous phase.
Solvent Preparation: Prepare a fresh mixture of 10% v/v Methanol in Dichloromethane (DCM).
Causality: The methanol acts as a phase-transfer hydrogen-bond disruptor, allowing the highly polar DMAc moiety to partition into the organic layer.
Extraction: Add an equal volume of the 10% MeOH/DCM mixture to the aqueous layer. Shake vigorously and vent. Allow phases to separate.
Phase Separation: Collect the lower organic layer. Repeat the extraction 3 to 4 times.
Self-Validation Checkpoint: Spot a single drop of the remaining aqueous layer on a silica TLC plate. Heat the plate with Ninhydrin stain. If a purple/pink spot appears, active amine remains in the water; perform one additional extraction. If the spot is clear, extraction is complete.
Drying & Concentration: Dry the combined organic layers over anhydrous Na₂SO₄ (Avoid MgSO₄, as it can coordinate and trap polar amines). Filter and concentrate under reduced pressure at <30°C to prevent thermal degradation of the strained azetidine ring.
Troubleshooting Workflow Diagram
Decision matrix for resolving azetidine solubility and extraction failures.
Technical Support Center: Purification & Recrystallization of 2-(azetidin-3-yloxy)-N,N-dimethylacetamide
Welcome to the technical support guide for the purification of 2-(azetidin-3-yloxy)-N,N-dimethylacetamide. This document is designed for researchers, medicinal chemists, and process development professionals.
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the technical support guide for the purification of 2-(azetidin-3-yloxy)-N,N-dimethylacetamide. This document is designed for researchers, medicinal chemists, and process development professionals. Given the specific nature of this molecule, a pre-defined protocol is often unavailable. Therefore, this guide provides the foundational principles, systematic workflows, and in-depth troubleshooting advice required to develop a robust and effective purification strategy.
Our approach is grounded in explaining the causality behind experimental choices, ensuring that every protocol is a self-validating system. We will explore the unique challenges presented by the molecule's structure—specifically the polar N,N-dimethylacetamide group and the potentially labile azetidine ring—to guide you toward achieving high purity.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common issues encountered during the purification of polar, amine-containing small molecules.
Q1: My compound has "oiled out" instead of crystallizing. What causes this and how can I fix it?
A: "Oiling out" occurs when the solute comes out of solution as a liquid rather than a solid crystal lattice. This is a common problem, especially with polar compounds.
Primary Cause: The boiling point of your chosen solvent is likely higher than the melting point of your compound.[1] The compound dissolves in the hot solvent but then melts and separates as an oil upon cooling before it can crystallize.[1]
Troubleshooting Steps:
Reheat and Dilute: Reheat the solution to dissolve the oil, then add a small amount of additional hot solvent.[1][2] This lowers the solution's saturation point, potentially allowing crystallization to occur at a temperature below the compound's melting point.[1]
Vigorous Stirring: As the solution cools, stir it vigorously. This can break up the oil into smaller droplets, which may provide nucleation sites for crystal growth.[1]
Slow Cooling: Allow the solution to cool much more slowly. You can achieve this by leaving the hot flask on a hotplate that is turned off, allowing it to cool with the plate.[3]
Change Solvents: If the issue persists, the most reliable solution is to select a solvent with a lower boiling point.[1]
Q2: I've cooled my solution, but no crystals have formed. What should I do?
A: This is a classic case of either using too much solvent or the solution becoming supersaturated.
Too Much Solvent: This is the most frequent reason for crystallization failure.[3] The solution is not saturated enough for crystals to form upon cooling.
Solution: Gently heat the solution to evaporate some of the solvent, thereby increasing the solute concentration.[1] Allow the more concentrated solution to cool again.
Supersaturation: The solution contains more dissolved compound than it should theoretically be able to hold at that temperature.[3] Crystallization needs a nucleation event to begin.
Solution 1: Scratching: Use a glass rod to gently scratch the inside surface of the flask below the solvent level.[4] The microscopic glass fragments created can serve as nucleation sites for crystal growth.[4]
Solution 2: Seed Crystals: If you have a small crystal of the pure compound, add it to the supersaturated solution.[3] This "seed crystal" will provide a template for further crystallization.
Q3: My recrystallized product is still impure. What are the next steps?
A: This indicates that the chosen solvent system did not effectively discriminate between your target compound and the impurities.
Cause 1: Cooling Too Quickly: Rapid cooling can trap impurities within the growing crystal lattice.[5]
Solution: Perform the recrystallization again, but allow the solution to cool much more slowly to room temperature before moving it to an ice bath.[6]
Cause 2: Poor Solvent Choice: The impurities may have very similar solubility profiles to your compound in the chosen solvent.
Solution: Re-evaluate your solvent choice. You may need to screen other solvents or move to a mixed-solvent system to better differentiate the solubility of the desired product from the contaminants.[1] Alternatively, another purification technique like column chromatography may be necessary.[3]
Q4: How can I remove colored impurities during recrystallization?
A: Colored impurities are often large, polar molecules with extended conjugation. They can be effectively removed with activated charcoal.
Procedure: After dissolving your crude compound in the minimum amount of hot solvent, remove the flask from the heat and add a very small amount of activated charcoal.[7] Swirl the hot mixture for a few minutes. The colored impurities will adsorb onto the surface of the charcoal.[6]
Crucial Next Step: You must perform a hot gravity filtration to remove the charcoal before allowing the solution to cool.[7] If you do not, the charcoal will contaminate your final product. Use a pre-heated funnel to prevent premature crystallization during this step.[1][8]
This section provides detailed, step-by-step workflows for developing a purification protocol for 2-(azetidin-3-yloxy)-N,N-dimethylacetamide.
Guide 1: Systematic Solvent Screening
The success of any recrystallization hinges on the selection of an appropriate solvent. An ideal solvent will dissolve the compound when hot but not when cold.[9][10] For 2-(azetidin-3-yloxy)-N,N-dimethylacetamide, its polarity suggests screening polar protic and aprotic solvents.
Protocol 1: Small-Scale Solvent Screening
Place approximately 10-20 mg of your crude material into several small test tubes.
To each tube, add a different solvent dropwise at room temperature. Start with solvents from different classes (see Table 1). Add up to 1 mL, agitating after each addition. Note if the compound dissolves readily at room temperature (if so, this solvent is unsuitable as a single solvent).
If the compound is insoluble or sparingly soluble at room temperature, gently heat the test tube.[7]
An ideal solvent will completely dissolve the compound upon heating.[7]
Allow the clear, hot solution to cool to room temperature, then place it in an ice bath.
Observe for crystal formation. A good solvent will yield a high recovery of crystalline solid.[7]
Visualization 1: Solvent Selection Workflow
The following diagram illustrates the decision-making process for choosing a purification strategy based on initial solvent screening tests.
Caption: Step-by-step process for mixed-solvent recrystallization.
Section 3: Physicochemical Considerations for 2-(azetidin-3-yloxy)-N,N-dimethylacetamide
Azetidine Ring: The four-membered azetidine ring is strained, which can make it susceptible to decomposition, particularly ring-opening, under certain conditions. [11][12]It is advisable to avoid strongly acidic conditions during workup and purification, as acid can mediate the intramolecular ring-opening of N-substituted azetidines. [11]The nitrogen atom in the azetidine ring also provides a basic site, which can influence solubility in protic or acidic media.
N,N-dimethylacetamide (DMAc) Moiety: The DMAc portion of the molecule makes it a polar, aprotic compound. [13][14]DMAc itself is completely miscible with water, which suggests that the target molecule may also have significant water solubility. [15]This property might make recrystallization from purely aqueous systems difficult due to high solubility even when cold. An anti-solvent approach using water as the "good" solvent and a less polar solvent like acetone or isopropanol as the "anti-solvent" could be a viable strategy.
Potential Impurities: Common impurities may arise from the starting materials or byproducts of the synthesis. Given the DMAc structure, potential degradation could lead to the formation of acetic acid and a dimethylamine-containing fragment. [16]Oxidized DMAc can also be a source of impurities. [17]If acetic acid is a suspected impurity, purification by distillation is complicated by the formation of a high-boiling azeotrope with DMAc.
[16]
Section 4: Data Presentation
Table 1: Properties of Common Recrystallization Solvents
This table provides a starting point for solvent selection based on polarity and boiling point.
Solvent
Class
Boiling Point (°C)
Polarity
Notes
Water
Polar Protic
100
Very High
Good for polar compounds; high boiling point can cause oiling out.
Ethanol
Polar Protic
78
High
Versatile solvent, often used in mixed systems with water.
Isopropanol
Polar Protic
82
High
Similar to ethanol, slightly less polar.
Acetonitrile
Polar Aprotic
82
High
Good for moderately polar compounds.
Ethyl Acetate
Polar Aprotic
77
Medium
Excellent general-purpose solvent, often paired with hexanes. [7]
Acetone
Polar Aprotic
56
Medium
Low boiling point is useful for avoiding oiling out. [7]
Dichloromethane (DCM)
Halogenated
40
Medium
Very low boiling point, can be difficult to achieve good crystal growth.
Typically used as anti-solvents for polar compounds.
Section 5: References
Technical Support Center: Optimizing Recrystallization and Purification. (2025). Benchchem.
Chemistry LibreTexts. (2021, March 5). 2.1: RECRYSTALLIZATION.
University of York. Problems with Recrystallisations. Chemistry Teaching Labs.
Application Note: Recrystallization Techniques for Polar Fluorinated Molecules. (2025). Benchchem.
Veteran chemists, have any advice on recrystallization for an inexperienced undergrad? (2014, August 4). Reddit.
PW 01: recrystallization. (2025/2026). University center of Mila.
Intramolecular Ring-Opening Decomposition of Aryl Azetidines. (2021, September 30). ACS Publications.
SOP: CRYSTALLIZATION. Unknown Source.
Recrystallization. Unknown Source.
Purifying a Solid by Recrystallization. Utah Tech University.
Bott, T. M., & West, F. G. (2012). PREPARATION AND SYNTHETIC APPLICATIONS OF AZETIDINES. HETEROCYCLES, 84(1), 223.
Recrystallization-1.doc.pdf. Unknown Source.
Two-Solvent Recrystallization Guide. MIT OpenCourseWare.
PURIFICATION OF N,N-DIMETHYLACETAMIDE. (2009, April 1). European Patent Office.
Dimethylacetamide. Wikipedia.
N,N−Dimethylacetamide. (2023, June 19). American Chemical Society.
N,N-DIMETHYLACETAMIDE. Ataman Kimya.
Dimethylacetamide (DMAc) | TDS. (2025, March 11). Eastman Chemical Company.
Application Notes and Protocols for the Purification of 2-chloro-N-(pyridin-3-yl)acetamide via Recrystallization. (2025, December). Benchchem.
Mechanistic insight into oxidized N,N-dimethylacetamide as a source of formaldehyde related derivatives. Reaction Chemistry & Engineering (RSC Publishing).
Technical Support Center: Optimizing HPLC Mobile Phase for 2-(azetidin-3-yloxy)-N,N-dimethylacetamide Analysis
Welcome to the technical support center dedicated to the chromatographic analysis of 2-(azetidin-3-yloxy)-N,N-dimethylacetamide. This guide is structured to provide researchers, scientists, and drug development professio...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the technical support center dedicated to the chromatographic analysis of 2-(azetidin-3-yloxy)-N,N-dimethylacetamide. This guide is structured to provide researchers, scientists, and drug development professionals with expert insights and practical, field-proven solutions for common challenges encountered during method development.
Analyte Overview: Understanding the Challenge
2-(azetidin-3-yloxy)-N,N-dimethylacetamide is a small, polar molecule containing a secondary amine within the azetidine ring. This structure presents two primary challenges for traditional reversed-phase (RP) high-performance liquid chromatography (HPLC):
Poor Retention: Its high polarity leads to weak interactions with nonpolar stationary phases (like C18), often causing the analyte to elute at or near the column's void volume.
Peak Tailing: The basic azetidine nitrogen can engage in strong, undesirable secondary interactions with acidic silanol groups present on the surface of silica-based stationary phases. This results in asymmetrical, tailing peaks, which compromise peak integration, accuracy, and sensitivity.
This guide provides a systematic approach to overcome these issues by optimizing the mobile phase and selecting the appropriate column chemistry.
Frequently Asked Questions (FAQs)
Q1: My 2-(azetidin-3-yloxy)-N,N-dimethylacetamide peak is eluting in the solvent front on my C18 column. What is happening and how can I fix it?
A1: This is a classic sign of insufficient retention due to the analyte's high polarity. A standard C18 stationary phase is too hydrophobic to adequately retain this molecule, especially with high organic content in the mobile phase.
Immediate Solutions:
Increase the Aqueous Content: Reduce the percentage of organic solvent (acetonitrile or methanol) in your mobile phase. You may need to operate under highly aqueous conditions (e.g., >95% aqueous). Be aware that this can cause "hydrophobic collapse" or dewetting on traditional C18 columns, leading to irreproducible retention times.
Switch to an "Aqueous-Compatible" Column: Use a reversed-phase column specifically designed for polar analytes. These include columns with polar-embedded or polar-endcapped ligands (e.g., Aqua, Shield RP) or those with lower C18 ligand density (e.g., T3 columns). These modifications prevent phase collapse under 100% aqueous conditions.
Consider Alternative Chromatography Modes: For robust retention of highly polar compounds, Hydrophilic Interaction Liquid Chromatography (HILIC) or Mixed-Mode Chromatography are often superior choices.[1][2]
Q2: I have some retention, but the peak shape is terrible (severe tailing). What is the main cause?
A2: Peak tailing for this analyte is almost certainly caused by the interaction between the basic azetidine nitrogen and acidic residual silanol groups on the silica stationary phase. To improve the peak shape, you must mitigate these secondary interactions.
Key Strategies:
Mobile Phase pH Adjustment:
Low pH (e.g., 2.5-3.5): At a low pH, both the analyte's basic nitrogen (now fully protonated, R₃NH⁺) and the residual silanols (Si-OH) are in a consistent ionic state. This can sometimes improve peak shape, but the positive charge on the analyte may still interact with any ionized silanols.
High pH (e.g., 8-10): At a high pH, the residual silanols are deprotonated (Si-O⁻) but the analyte is neutral, which can significantly reduce tailing. This requires a pH-stable column (e.g., hybrid-silica or polymer-based).
Use a Mobile Phase Additive: Add a small concentration (e.g., 0.1%) of an amine modifier like triethylamine (TEA) to the mobile phase.[3] TEA acts as a "silanol blocker" by competing with the analyte for the active silanol sites, thereby improving peak symmetry.[3]
Choose a High-Purity, Well-Endcapped Column: Modern columns made from high-purity silica with robust endcapping have fewer accessible silanol groups, inherently reducing the potential for peak tailing.
Q3: What is a good universal starting point for method development for this compound?
A3: A universal starting point involves selecting a versatile column and a mobile phase that can be easily adjusted.
Parameter
Recommendation
Rationale
Column Chemistry
Polar-endcapped C18 or Mixed-Mode Cation-Exchange/RP
Provides a balance of hydrophobic and polar/ionic retention mechanisms to improve retention and peak shape.[4]
Dimensions
4.6 x 150 mm, 3.5 µm
Standard dimensions for initial method development.
Mobile Phase A
10 mM Ammonium Formate in Water, pH 3.0
A volatile buffer suitable for LC-MS, providing good pH control.[5]
Mobile Phase B
Acetonitrile
A common, efficient organic modifier with low viscosity.[6]
Initial Gradient
5% to 95% B over 15 minutes
A broad scouting gradient to determine the approximate elution conditions.[7]
Q4: For the organic portion of the mobile phase, should I use acetonitrile or methanol?
A4: Both are common, but they offer different selectivities.
Acetonitrile (ACN): Generally the first choice. It has lower viscosity (leading to lower backpressure), is a weaker solvent in reversed-phase (often providing better retention for polar compounds), and has a lower UV cutoff.[6][9]
Methanol (MeOH): Can offer different selectivity due to its protic nature and ability to act as a hydrogen bond donor. It is sometimes more effective at disrupting secondary interactions.[6][10]
Recommendation: Start with acetonitrile. If you face selectivity issues (e.g., co-elution with impurities), trying a method with methanol is a valuable step.
Q5: How can I ensure my mobile phase is compatible with Mass Spectrometry (MS) detection?
A5: MS compatibility requires volatile mobile phase components that will not foul the ion source.
Avoid Non-Volatile Buffers: DO NOT use phosphate buffers (e.g., sodium phosphate, potassium phosphate).[5] These will precipitate in the MS source and cause severe contamination and signal suppression.
Use Volatile Buffers and Additives:
Acids: Formic acid (0.1%) or acetic acid (0.1%) are excellent choices for low pH conditions.[5]
Bases: Ammonium hydroxide or ammonium bicarbonate can be used for high pH conditions.
Salts: Ammonium formate or ammonium acetate are the most common volatile buffers for controlling pH in the 3-5 and 6-8 ranges, respectively.[5]
Consider Additive Concentration: While effective, additives like triethylamine (TEA) can cause ion suppression in the MS source. Use the lowest concentration necessary to achieve good peak shape (typically 0.05% - 0.1%).
Troubleshooting Guide: From Problem to Protocol
This section provides a structured workflow for resolving the most common chromatographic issues encountered with 2-(azetidin-3-yloxy)-N,N-dimethylacetamide.
Troubleshooting Workflow Diagram
The following diagram outlines a logical path for diagnosing and solving common HPLC problems for polar, basic analytes.
Caption: A logical workflow for troubleshooting common HPLC issues.
Issue 1: Poor Retention in Reversed-Phase
When the analyte elutes too early, your method lacks a primary retention mechanism. Beyond simply increasing the aqueous content of the mobile phase, consider these robust solutions.
Solution A: Switch to Hydrophilic Interaction Liquid Chromatography (HILIC)
HILIC is an excellent alternative to reversed-phase for retaining highly polar molecules.[11] It utilizes a polar stationary phase (e.g., bare silica, amide, or zwitterionic) and a mobile phase with a high concentration of organic solvent, typically acetonitrile.[12][13] Retention is based on the partitioning of the analyte into a water-enriched layer on the surface of the stationary phase.[11]
Key Advantages for this Analyte:
Excellent Retention: Retention increases with analyte polarity, which is ideal for this molecule.
Enhanced MS Sensitivity: The high organic content of the mobile phase promotes efficient desolvation and ionization in the MS source.[14]
Orthogonal Selectivity: The elution order is often the inverse of reversed-phase, providing a powerful tool for separating polar impurities.[11]
MMC columns incorporate two or more retention mechanisms into a single stationary phase, such as reversed-phase and ion-exchange.[4][15] For 2-(azetidin-3-yloxy)-N,N-dimethylacetamide, a column with both C18 and cation-exchange functionalities would be ideal.
How it Works:
Reversed-Phase Interaction: The C18 ligands provide hydrophobic retention.
Ion-Exchange Interaction: At a mobile phase pH below the pKa of the azetidine nitrogen, the analyte will be positively charged and can be strongly retained by the cation-exchange groups on the stationary phase.
This dual retention mechanism offers great flexibility, as retention can be finely tuned by adjusting both the organic solvent percentage and the mobile phase pH/ionic strength.[2]
Issue 2: Poor Peak Shape
The table below summarizes common peak shape problems and their corresponding solutions.
Problem
Appearance
Common Causes
Recommended Solutions
Peak Tailing
Asymmetrical peak with a trailing edge
- Secondary interactions with silica silanols[16]- Mobile phase pH near analyte pKa- Column contamination
- Add 0.05-0.1% triethylamine (TEA) to the mobile phase[3]- Adjust mobile phase pH to >2 units away from analyte pKa- Use a high-performance, end-capped column
Peak Fronting
Asymmetrical peak with a leading edge
- Column overload (too much sample injected)[16]- Sample solvent is stronger than the mobile phase
- Reduce injection volume or sample concentration- Dissolve the sample in the initial mobile phase or a weaker solvent
Split Peak
Peak is divided into two or more smaller peaks
- Sample solvent incompatibility- Partially clogged column frit or void in the column bed
- Ensure sample is fully dissolved in the mobile phase- Flush the column; if unresolved, replace the column
Broad Peak
Symmetrical but wider than expected
- Large system dead volume- Column degradation- Mismatch between sample solvent and mobile phase
- Check tubing and connections for dead volume- Try a new column to check for degradation- Match sample solvent to mobile phase conditions[8]
Experimental Protocols
Protocol 1: Systematic Mobile Phase pH and Additive Screening (Reversed-Phase)
This protocol is designed to systematically evaluate the effect of mobile phase pH and modifiers on retention and peak shape.
Objective: To find the optimal mobile phase conditions for good peak shape and retention on a polar-compatible reversed-phase column.
Materials:
Column: Waters ACQUITY UPLC BEH C18 (or similar hybrid silica), 2.1 x 50 mm, 1.7 µm
Mobile Phase A1: 0.1% Formic Acid in Water (pH ~2.7)
Mobile Phase A2: 10 mM Ammonium Acetate in Water, pH 9.0 (adjust with Ammonium Hydroxide)
Mobile Phase A3: 0.1% Formic Acid + 0.1% Triethylamine in Water
Mobile Phase B: Acetonitrile
Sample: 10 µg/mL of 2-(azetidin-3-yloxy)-N,N-dimethylacetamide in 95:5 Water:Acetonitrile
Methodology:
Equilibrate the System: Equilibrate the column with a 50:50 mix of Mobile Phase A1 and B for 10 minutes.
Low pH Screen:
Set the starting conditions to 98% A1 / 2% B.
Inject the sample.
Run a gradient from 2% B to 70% B over 10 minutes.
Hold at 70% B for 2 minutes.
Return to initial conditions and equilibrate for 3 minutes.
High pH Screen:
Thoroughly flush the system and column with 50:50 Water:Acetonitrile to remove all traces of the acidic mobile phase.
Equilibrate the column with a 50:50 mix of Mobile Phase A2 and B.
Repeat the gradient injection as described in step 2, using A2 as the aqueous phase.
Additive Screen:
Thoroughly flush the system and column.
Equilibrate with Mobile Phase A3 and B.
Repeat the gradient injection as described in step 2, using A3 as the aqueous phase.
Data Analysis: Compare the retention time, peak asymmetry, and efficiency from the three conditions to determine the most promising path for further optimization.
Protocol 2: Generic HILIC Method Development
This protocol provides a starting point for developing a HILIC method for the analyte.
Objective: To achieve robust retention and separation using HILIC.
Materials:
Column: Waters ACQUITY UPLC BEH HILIC, 2.1 x 100 mm, 1.7 µm
Mobile Phase A: 10 mM Ammonium Formate in 95:5 Acetonitrile:Water, pH 3.0
Mobile Phase B: 10 mM Ammonium Formate in 50:50 Acetonitrile:Water, pH 3.0
Sample: 10 µg/mL of 2-(azetidin-3-yloxy)-N,N-dimethylacetamide in 90:10 Acetonitrile:Water
Methodology:
Crucial Equilibration: Equilibrate the HILIC column with the initial mobile phase (100% A) for at least 30 minutes at 0.3 mL/min. Proper equilibration is critical for reproducible HILIC separations.
Scouting Gradient:
Start at 100% A (95% ACN).
Inject the sample (ensure the sample solvent is similar to the initial mobile phase).
Run a linear gradient from 0% B to 100% B over 10 minutes.
Hold at 100% B for 3 minutes for column wash.
Return to 100% A and re-equilibrate for at least 5-7 minutes between injections.
Optimization: Based on the initial scouting run, adjust the gradient slope and duration to optimize the separation from any impurities. For HILIC, a shallower gradient (a slower increase in the aqueous component) will increase resolution between peaks.
References
Mixed-Mode Chromatography - ResearchGate. Available at: [Link]
Advanced Strategies for Retaining Polar Compounds in Chromatography: Case Studies and Practical Applications - Welch Materials. Available at: [Link]
Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques - Waters Blog. Available at: [Link]
Perspective Chapter: Mixed-Mode Chromatography - IntechOpen. Available at: [Link]
Mobile Phase Optimization: A Critical Factor in HPLC - Phenomenex. Available at: [Link]
Mixed-Mode Chromatography—A Review - LCGC International. Available at: [Link]
Using amines or amino acids as mobile phase modifiers in chromatography - Google Patents.
HPLC Analysis of Very Polar Compounds in Bioanalysis - LCGC International. Available at: [Link]
Effect of Mobile Phase Additives on the Resolution of Four Bioactive Compounds by RP-HPLC - PMC. Available at: [Link]
HPLC solvents and mobile phase additives - University of Sheffield. Available at: [Link]
Effect of Mobile Phase Additives in Packed-Column Subcritical and Supercritical Fluid Chromatography | Analytical Chemistry - ACS Publications. Available at: [Link]
Troubleshooting Poor Peak Shape: A Complete Workflow From Mobile Phase To Consumables - ALWSCI. Available at: [Link]
Troubleshooting Peak Shape Problems in HPLC - Waters Corporation. Available at: [Link]
How to fix peak shape in hplc? - ResearchGate. Available at: [Link]
Triethylamine as a Mobile Phase Additive: What Does It Do? - Welch Materials. Available at: [Link]
Troubleshooting Problems With Poor HPLC Results Before Examining the Column - MicroSolv Technology Corporation. Available at: [Link]
Quantitative analysis of small molecules in biological samples - University of Alabama at Birmingham. Available at: [Link]
ACE HILIC Method Development Guide - MAC-MOD Analytical. Available at: [Link]
Mastering HILIC-Z Separation for Polar Analytes | Agilent. Available at: [Link]
minimizing side reactions when synthesizing 2-(azetidin-3-yloxy)-N,N-dimethylacetamide
Prepared by: Senior Application Scientist, Organic Synthesis Division This technical support guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) for researchers engaged in the synthesis o...
This technical support guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) for researchers engaged in the synthesis of 2-(azetidin-3-yloxy)-N,N-dimethylacetamide. The content is structured to address specific experimental challenges, explaining the chemical principles behind each recommendation to facilitate successful synthesis and minimize side reactions.
Troubleshooting Guide: Common Experimental Issues
This section addresses the most common problems encountered during the synthesis, offering probable causes and actionable solutions in a direct question-and-answer format.
Problem 1: Low or No Yield of Desired Product with Recovery of Azetidin-3-ol Starting Material.
Question: My reaction has stalled. TLC analysis shows primarily unreacted azetidin-3-ol, even after extended reaction times. What is the likely cause and how can I fix it?
Answer: This issue almost always points to inefficient deprotonation of the azetidin-3-ol hydroxyl group. The formation of the alkoxide is the critical first step in the Williamson ether synthesis, and if it is not formed efficiently, the nucleophilic attack on 2-chloro-N,N-dimethylacetamide will not occur.[1][2]
Probable Cause 1: Insufficiently Strong Base. The pKa of a secondary alcohol is typically around 17. A base with a conjugate acid pKa significantly higher than this is required for complete deprotonation. Weaker bases like potassium carbonate (K₂CO₃) may not be sufficient.
Solution 1: Employ a strong, non-nucleophilic base such as sodium hydride (NaH) or potassium hydride (KH).[3] These bases irreversibly deprotonate the alcohol, driving the formation of the alkoxide to completion.[3] The reaction generates hydrogen gas, which bubbles out of the solution.
Probable Cause 2: Inactive Base. Sodium hydride is notoriously reactive with atmospheric moisture. If it has been improperly stored, it may be partially or fully quenched, rendering it ineffective.
Solution 2: Use freshly opened or properly stored NaH. A common technique is to wash the NaH dispersion with dry hexanes before use to remove the protective mineral oil and any surface hydroxides.
Probable Cause 3: Protic Solvent. Protic solvents like ethanol or methanol will be deprotonated by a strong base in preference to the azetidin-3-ol, quenching the base and preventing the desired reaction.
Solution 3: Use an appropriate aprotic polar solvent. N,N-Dimethylformamide (DMF) or tetrahydrofuran (THF) are excellent choices as they can dissolve the alkoxide salt and facilitate the Sₙ2 reaction.[4]
Problem 2: A Major Byproduct is Formed with the Same Mass as My Product, But with Different Spectroscopic Properties (e.g., NMR, LC-MS retention time).
Question: I've isolated a significant impurity that appears to be an isomer of my target compound. What is this byproduct and how do I prevent its formation?
Answer: This is the most critical challenge in this specific synthesis. The byproduct is almost certainly the N-alkylated isomer, 1-(2-(dimethylamino)-2-oxoethyl)azetidin-3-ol. This occurs because the secondary amine on the azetidine ring is also a potent nucleophile and competes with the hydroxyl group in reacting with the 2-chloro-N,N-dimethylacetamide electrophile.[5]
Root Cause: Lack of regioselectivity between two competing nucleophilic centers (the nitrogen and the oxygen).
Definitive Solution: Employ a Nitrogen Protecting Group. To ensure exclusive O-alkylation, the nucleophilicity of the azetidine nitrogen must be temporarily masked.[6] This is achieved by converting the amine into a less reactive functional group, such as a carbamate.[6] The overall strategy is:
Protect: React azetidin-3-ol with a suitable protecting group.
Alkylate: Perform the Williamson ether synthesis on the N-protected azetidin-3-ol.
Deprotect: Remove the protecting group to yield the final, pure product.
This orthogonal strategy is fundamental to achieving high yields and purity.[6]
Frequently Asked Questions (FAQs)
This section provides answers to broader, strategic questions regarding the synthesis, focusing on optimization and experimental design.
Question 1: Why is a protecting group for the azetidine nitrogen essential?
Answer: The nitrogen atom of a secondary amine is an excellent nucleophile, often more so than a neutral alcohol. In a competitive reaction with an electrophile like 2-chloro-N,N-dimethylacetamide, both N-alkylation and O-alkylation will occur, leading to a mixture of products that can be difficult to separate. By temporarily converting the amine to a carbamate (e.g., Boc or Cbz), its nucleophilicity is significantly diminished, allowing the deprotonated hydroxyl group (the alkoxide) to be the sole nucleophile and ensuring the reaction proceeds exclusively at the oxygen atom.[6]
Question 2: What are the best nitrogen protecting groups for this synthesis, and how do I choose?
Answer: The two most common and effective protecting groups for this application are tert-butoxycarbonyl (Boc) and benzyloxycarbonyl (Cbz). The choice depends on the stability of your final molecule and the deprotection conditions you can tolerate.
Choose if your final molecule is sensitive to hydrogenation but stable in acid.
Choose if your final molecule has acid-labile groups. This is often a milder deprotection method.
Question 3: How do I select the optimal base and solvent for the O-alkylation step?
Answer: The goal is to create the oxygen-centered nucleophile (alkoxide) quantitatively without introducing competing side reactions.
Base: A strong, non-nucleophilic base is required. Sodium hydride (NaH, 60% dispersion in mineral oil) is the most common and cost-effective choice.[3] It fully deprotonates the alcohol, and the only byproduct is H₂ gas.
Solvent: A polar aprotic solvent is necessary to dissolve the reagents and facilitate the Sₙ2 reaction.[4]
N,N-Dimethylformamide (DMF): Excellent solvating properties for ionic intermediates. Must be anhydrous.
Tetrahydrofuran (THF): Another excellent choice. Must be anhydrous. It is less polar than DMF but often sufficient.
Dimethyl Sulfoxide (DMSO): Can also be used but can be harder to remove during workup.
A recommended combination is Sodium Hydride (NaH) in anhydrous THF or DMF .
Question 4: I see ring-opened byproducts in my mass spec analysis. What causes this and how can it be prevented?
Answer: Azetidine is a strained four-membered ring that is susceptible to ring-opening, particularly under acidic conditions.[5] If your deprotection step (e.g., removing a Boc group with strong acid) is too harsh or prolonged, or if the reaction workup involves a strong acid wash that is not carefully controlled, ring cleavage can occur.
Prevention during Deprotection: When using acid (e.g., TFA) to remove a Boc group, perform the reaction at 0 °C to room temperature and monitor carefully by TLC. Quench the reaction as soon as the starting material is consumed.
Prevention during Workup: When performing an aqueous workup, use dilute acids (e.g., 1M HCl) for washing and avoid prolonged contact times. Ensure the solution is neutralized or made basic promptly.
Diagrams & Workflows
Overall Synthetic Pathway
The most reliable pathway to minimize side reactions involves a three-step sequence: protection, alkylation, and deprotection.
This diagram illustrates why direct alkylation leads to an undesirable product mixture.
Caption: O-Alkylation vs. N-Alkylation side reaction.
Detailed Experimental Protocols
Protocol 1: N-Protection of Azetidin-3-ol with Boc Anhydride
Dissolve azetidin-3-ol (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) (approx. 0.5 M).
Add triethylamine (TEA) (1.2 eq) to the solution and cool to 0 °C in an ice bath.
Slowly add a solution of di-tert-butyl dicarbonate (Boc₂O) (1.1 eq) in the same solvent.
Allow the reaction to warm to room temperature and stir for 4-12 hours.
Monitor the reaction by TLC until the azetidin-3-ol spot is completely consumed.
Quench the reaction with water and perform a standard aqueous workup. Extract the aqueous phase with DCM or ethyl acetate.
Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield crude N-Boc-azetidin-3-ol, which can often be used in the next step without further purification.
Protocol 2: Williamson Ether Synthesis of N-Boc-Azetidin-3-ol
Under an inert atmosphere (Nitrogen or Argon), add anhydrous THF or DMF to a flame-dried flask.
Add sodium hydride (NaH, 60% dispersion in oil) (1.5 eq) to the solvent.
Cool the suspension to 0 °C.
Slowly add a solution of N-Boc-azetidin-3-ol (1.0 eq) in the anhydrous solvent.
Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature for another 30 minutes. Hydrogen gas evolution should be observed.
Cool the reaction back to 0 °C and add 2-chloro-N,N-dimethylacetamide (1.2 eq) dropwise.
Allow the reaction to stir at room temperature for 12-24 hours.
Monitor the reaction by TLC. Upon completion, carefully quench the reaction by slowly adding saturated aqueous ammonium chloride (NH₄Cl) solution at 0 °C.
Perform an aqueous workup, extracting with ethyl acetate.
Dry the combined organic layers over Na₂SO₄, filter, and concentrate.
Purify the crude product by column chromatography (silica gel, typically using a hexane/ethyl acetate gradient) to isolate the pure N-Boc-2-(azetidin-3-yloxy)-N,N-dimethylacetamide.
Protocol 3: N-Deprotection of the Boc Group
Dissolve the purified N-Boc protected intermediate (1.0 eq) in dichloromethane (DCM).
Stir at room temperature for 1-3 hours, monitoring by TLC until the starting material is consumed.
Concentrate the reaction mixture under reduced pressure to remove the excess TFA and DCM.
Re-dissolve the residue in a minimal amount of DCM and neutralize by adding saturated aqueous sodium bicarbonate (NaHCO₃) solution until the pH is > 8.
Extract the aqueous layer multiple times with DCM.
Combine the organic layers, dry over Na₂SO₄, filter, and concentrate to yield the final product, 2-(azetidin-3-yloxy)-N,N-dimethylacetamide.
Technical Support Center: Chromatographic Analysis of 2-(azetidin-3-yloxy)-N,N-dimethylacetamide
Welcome to the technical support center for the analysis of 2-(azetidin-3-yloxy)-N,N-dimethylacetamide. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve compl...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the technical support center for the analysis of 2-(azetidin-3-yloxy)-N,N-dimethylacetamide. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve complex co-elution challenges encountered during the chromatographic analysis of this unique molecule. As a polar, basic compound, it presents specific hurdles that require a systematic and scientifically-grounded approach to method development.
Frequently Asked Questions (FAQs)
This section addresses the initial questions you may have when encountering separation issues.
Q1: What are the first signs of a potential co-elution problem with my main peak?
A: The most common indicators are subtle changes in peak shape. Look for:
Peak Shoulders or Split Peaks: Instead of a smooth, symmetrical Gaussian shape, you may see a small, unresolved peak on the leading or tailing edge of your main peak. This is a strong indicator of a closely eluting impurity.[1][2]
Peak Tailing: While peak tailing for a basic compound like 2-(azetidin-3-yloxy)-N,N-dimethylacetamide can be caused by secondary interactions with the column, a change in the tailing factor or shape can also indicate a hidden impurity.
Inconsistent Peak Width: If the peak width at half-height varies inconsistently across different runs or batches, it may suggest the presence of a variable-level impurity.
Failed Peak Purity Test: If you are using a Photodiode Array (PDA) or Diode Array (DAD) detector, a failed peak purity test (e.g., purity angle > purity threshold) is a direct indication of co-elution.[3]
Q2: My peak looks symmetrical. How can I definitively confirm if I have a co-elution problem?
A: Visual inspection is not enough, as perfect co-elution can yield a symmetrical peak.[1] The two most robust methods for confirmation are:
Photodiode Array (PDA/DAD) Peak Purity Analysis: This is the most common and accessible method. A PDA detector acquires UV-Vis spectra across the entire peak. If the peak is pure, the spectra at the upslope, apex, and downslope will be identical.[4][5] If they differ, it confirms the presence of a spectrally distinct impurity.[6]
Liquid Chromatography-Mass Spectrometry (LC-MS): This technique provides a more definitive assessment by detecting compounds based on their mass-to-charge ratio (m/z).[3][7] Even if two compounds have identical retention times and similar UV spectra, MS can distinguish them if they have different molecular weights.[8] High-Resolution Mass Spectrometry (HRMS) is particularly powerful for this application.[7]
Q3: What are the most likely types of impurities that could co-elute with 2-(azetidin-3-yloxy)-N,N-dimethylacetamide?
A: According to ICH Q3A guidelines, impurities can be classified as organic, inorganic, or residual solvents.[9][10][11] For this specific molecule, organic impurities are the most likely co-elution candidates and can include:
Starting Materials and Intermediates: Carryover from the synthetic process.
By-products: Compounds formed from side reactions during synthesis.
Degradation Products: Impurities formed during storage or manufacturing, such as products of hydrolysis (cleavage of the ether or amide bond) or oxidation.
Isomers: Structural isomers or stereoisomers (if applicable) that have very similar physicochemical properties to the main compound.
Q4: My compound has very little retention on a standard C18 column. Is this related to my co-elution problem?
A: Yes, absolutely. Poor retention is a common issue for polar compounds like this one.[12][13] When a peak elutes very early, close to the column void volume, it is in a highly compressed region of the chromatogram where achieving separation from other polar impurities is extremely difficult.[14] Increasing retention is often the first step to resolving co-elution.[1][15]
Troubleshooting Guide: Resolving Co-elution
This guide provides a systematic approach to resolving co-elution issues, from initial diagnosis to advanced method development.
Problem 1: Co-elution is Suspected. How do I perform a reliable peak purity assessment?
Solution: Step-by-Step Protocol for PDA/DAD Peak Purity Analysis
The objective of this protocol is to use spectral analysis to confirm or refute the presence of a co-eluting impurity under your main peak.
Protocol:
System Preparation: Ensure your HPLC-PDA system is stable with a flat baseline.
Wavelength Selection: Set your acquisition wavelength to the λmax of 2-(azetidin-3-yloxy)-N,N-dimethylacetamide, but ensure you are collecting a wide spectral range (e.g., 200-400 nm).[4][5]
Sample Injection: Inject a concentrated solution of your sample to ensure any potential impurities are above the detection limit.
Data Acquisition: In your chromatography data system (CDS) software, navigate to the peak purity analysis section.
Spectral Comparison: The software will automatically extract spectra from multiple points across the peak (typically the upslope, apex, and downslope).[4] It compares these spectra and calculates a "Purity Angle" and a "Purity Threshold."
Interpretation:
Purity Angle < Purity Threshold: This indicates that the spectral differences across the peak are within the noise level of the detector, and the peak is likely pure.
Purity Angle > Purity Threshold: This indicates significant spectral differences, confirming the presence of a co-eluting impurity.
Manual Verification: Always visually inspect the overlaid spectra. Subtle differences at the peak's leading or tailing edge might be missed by the algorithm but are clear upon manual review.[3]
Problem 2: Co-elution is Confirmed in my Reversed-Phase (RP-HPLC) Method. How do I resolve the peaks?
Solution: Systematic Method Development Workflow
Resolving co-eluting peaks requires systematically altering chromatographic selectivity. The key is to change one parameter at a time to understand its effect. The following workflow provides a logical progression.
Caption: Workflow for resolving co-elution in RP-HPLC.
Step 1: Mobile Phase Optimization
The mobile phase is the most powerful tool for changing selectivity in RP-HPLC.[16][17]
Change Solvent Strength (Isocratic or Gradient): This is the simplest adjustment. For a gradient, making it shallower (slower increase in organic solvent) can improve resolution for closely eluting peaks.[18][19] For an isocratic method, reducing the percentage of organic solvent will increase retention and may improve separation.[18]
Change Organic Modifier Type: The choice of organic solvent can significantly alter selectivity. If you are using acetonitrile, try substituting it with methanol. Methanol is a protic solvent and will have different hydrogen bonding interactions with your analyte and impurity compared to the aprotic acetonitrile, potentially changing the elution order.[16]
Modify Mobile Phase pH: This is critical for an ionizable compound like 2-(azetidin-3-yloxy)-N,N-dimethylacetamide. Its azetidine nitrogen is basic. By adjusting the mobile phase pH, you control its degree of ionization.[20][21][22]
Low pH (e.g., pH 2.5-3.5 with formic or phosphoric acid): At a pH well below its pKa, the azetidine nitrogen will be fully protonated (charged). This typically reduces retention in reversed-phase mode but can significantly improve peak shape by suppressing unwanted interactions with residual silanols on the column.[23]
High pH (e.g., pH 8-10 with ammonia or a basic buffer, use a pH-stable column): At a pH well above its pKa, the compound will be in its neutral form. This will increase its hydrophobicity and retention, which can be a powerful tool for improving separation.[24]
Parameter
Condition 1 (Starting Point)
Condition 2 (Alternative)
Rationale for Change
Organic Modifier
Acetonitrile
Methanol
Alters selectivity through different solvent-analyte interactions (dipole, hydrogen bonding).[16]
Mobile Phase pH
pH 3.0 (e.g., 0.1% Formic Acid)
pH 9.0 (e.g., 0.1% Ammonium Hydroxide)
Controls ionization of the basic analyte, dramatically affecting retention and selectivity.[22][24]
Additive
Trifluoroacetic Acid (TFA) 0.05%
Formic Acid (FA) 0.1%
TFA is a strong ion-pairing agent that can improve peak shape but may suppress MS signals. FA is a weaker modifier and is MS-friendly.
Step 2: Stationary Phase Selectivity
If mobile phase optimization is insufficient, changing the column is the next logical step. Not all C18 columns are the same.
Column Chemistry
Key Feature
Best For...
Standard C18
High hydrophobicity
General purpose, non-polar compounds.
Polar-Embedded C18
Contains a polar group (e.g., amide, carbamate) near the silica surface.
Improving peak shape for basic compounds and providing alternative selectivity for polar molecules.
Phenyl-Hexyl
Provides π-π interactions.
Separating compounds with aromatic rings or double bonds, offering a very different selectivity mechanism.
Hybrid Silica C18
Silica-polymer hybrid particles.
Offering excellent peak shape for basic compounds and stability over a wider pH range (e.g., 1-12).[24]
Step 3: Temperature Optimization
Temperature can influence selectivity, though often less dramatically than mobile phase or stationary phase. Increasing the column temperature (e.g., from 30°C to 45°C) will decrease mobile phase viscosity, leading to sharper peaks and shorter retention times. In some cases, it can also change the elution order of closely related compounds.[25]
Problem 3: RP-HPLC is not working. What are my options for orthogonal separation?
Solution: Employing Orthogonal and Advanced Techniques
When a single chromatographic mode is insufficient, using a secondary method with a completely different separation mechanism (an orthogonal method) is necessary.[26][27]
Mechanism: HILIC is designed for the retention and separation of highly polar compounds that are poorly retained in reversed-phase.[12] The stationary phase is polar (e.g., bare silica, amide, diol), and the mobile phase is a high-organic solvent (typically >80% acetonitrile) with a small amount of aqueous buffer. A water-rich layer forms on the stationary phase, and polar analytes partition into it, leading to retention.[12]
Why it Works for this Molecule: 2-(azetidin-3-yloxy)-N,N-dimethylacetamide is polar and would be well-retained in HILIC, moving it away from the void volume and providing an entirely different selectivity profile for its separation from polar impurities.
Protocol - HILIC Screening:
Column: Use a HILIC column (e.g., Amide or Silica phase).
Mobile Phase A: 10 mM Ammonium Acetate in Water.
Mobile Phase B: Acetonitrile.
Gradient: Start at high %B (e.g., 95% Acetonitrile) and decrease the organic content to elute the polar compounds. This is the opposite of a reversed-phase gradient.
Equilibration: HILIC requires longer equilibration times between runs to ensure the aqueous layer on the stationary phase is stable and retention times are reproducible.[12]
2. Two-Dimensional Liquid Chromatography (2D-LC)
Mechanism: In 2D-LC, a fraction from the first dimension (e.g., an RP-HPLC column) containing the co-eluting peaks is automatically transferred to a second column with an orthogonal chemistry (e.g., a HILIC column) for further separation.
Why it Works: This provides an enormous increase in resolving power, often capable of separating even the most challenging co-elutions.
Caption: Conceptual workflow of a 2D-LC system.
3. Liquid Chromatography-Mass Spectrometry (LC-MS) for Identification
Mechanism: Once separation is achieved, or even if it is not, LC-MS can help identify the unknown impurity. By obtaining an accurate mass and fragmentation pattern (MS/MS), you can often deduce the structure of the co-eluting compound.[8][28] This information is invaluable for understanding its origin (e.g., is it a known starting material or a novel degradant?).
References
MicroSolv Technology Corporation. (2026, February 15).
Pandey, P. K. (2025, November 20). PDA (Photo Diode Array Detector)/DAD: How to Perform HPLC Peak Purity Analysis.
AMSbiopharma. (2025, October 7). Impurity guidelines in drug development under ICH Q3.
IntechOpen. (2011, September 6).
U.S. Food and Drug Administration. Guidance for Industry Q3A Impurities in New Drug Substances.
International Council for Harmonisation. (2006, October 25). ICH Harmonised Tripartite Guideline - Impurities in New Drug Substances Q3A(R2).
ECA Academy. ICH Q3A(R2) Impurities in New Drug Substances.
LCGC. (2025, November 26).
European Medicines Agency. (2006, October 1). ICH Q3A (R2) Impurities in new drug substances - Scientific guideline.
Chromatography Forum. (2025, February 6). Peak Purity in HPLC: Assessment, Troubleshooting, and Best Practices.
Chrom Tech, Inc. (2025, October 20).
ACS Publications. (2026, January 9). Absolute Quantitation of Coeluting Impurities in Peptide Drugs Using High Resolution Mass Spectrometry.
Moravek, Inc. (2024, December 4).
PubMed. (2019, January 11).
Quality Assistance. (2021, June 23). Development of orthogonal chromatographic methods for the purity analysis of therapeutic oligonucleotides.
Slideshare. Orthogonal HPLC Methods.
Waters Corporation.
Axion Labs.
Phenomenex. (2025, June 6).
ResearchGate. (2012, May 18). Can peak purity be analysed using methods other than photo diode array detector?.
Veeprho. (2025, February 1).
Agilent Technologies.
Phenomenex.
SelectScience.
Axion Labs. (2025, July 3). Co-Elution: How to Detect and Fix Overlapping Peaks.
ResearchGate. (2014, March 7). How can you separate a co-eluting more polar compound by HPLC?.
Chromatography Online. (2026, March 26). Use of Orthogonal Methods During Pharmaceutical Development: Case Studies.
Sigma-Aldrich. Factors Affecting Resolution in HPLC.
BenchChem. (2025, December).
Agilent Technologies.
PMC.
PMC.
Chromatography Online. (2022, June 1). Essentials of LC Troubleshooting, Part III: Those Peaks Don't Look Right.
Almac Group. Impurity Identification by Peptide Sequencing using 2D-LC MS/MS.
Chromatography Forum. (2014, July 3). Peak Fronting (Co elution) Troubleshooting.
Chemaxon. (2020, September 13).
CHIMIA.
Fisher Scientific. HPLC for the Retention and Resolution of Very Polar Compounds.
2-(azetidin-3-yloxy)-N,N-dimethylacetamide vs pyrrolidine analogs in medicinal chemistry
Title: 2-(Azetidin-3-yloxy)-N,N-dimethylacetamide vs. Pyrrolidine Analogs: A Comprehensive Guide to Scaffold Hopping in Medicinal Chemistry Introduction: The Shift Toward sp³-Rich Scaffolds The transition from flat, sp²-...
Author: BenchChem Technical Support Team. Date: April 2026
Title: 2-(Azetidin-3-yloxy)-N,N-dimethylacetamide vs. Pyrrolidine Analogs: A Comprehensive Guide to Scaffold Hopping in Medicinal Chemistry
Introduction: The Shift Toward sp³-Rich Scaffolds
The transition from flat, sp²-hybridized aromatic rings to three-dimensional, sp³-rich scaffolds is a hallmark of modern drug discovery. This shift is driven by the need to improve clinical success rates by enhancing target specificity and aqueous solubility. Saturated nitrogen heterocycles, particularly pyrrolidines and piperidines, are ubiquitous in medicinal chemistry[1]. However, they frequently suffer from high lipophilicity and excessive basicity, leading to poor metabolic stability and hERG toxicity.
Substituting a pyrrolidine with an azetidine ring—such as utilizing the highly functionalized building block 2-(azetidin-3-yloxy)-N,N-dimethylacetamide —offers a powerful bioisosteric strategy to modulate physicochemical properties and rescue failing lead compounds.
As a Senior Application Scientist, it is critical to look beyond structural drawing and understand the quantum and physicochemical causality behind scaffold selection.
Modulation of Basicity (pKa): The four-membered azetidine ring exhibits greater ring strain than the five-membered pyrrolidine. This geometric constraint increases the s-character of the nitrogen atom's lone pair, rendering azetidines inherently less basic (lower pKa) than their pyrrolidine counterparts[1][2]. A lower pKa reduces the fraction of positively charged molecules at physiological pH (7.4), which can significantly enhance passive membrane permeability.
Lipophilicity (LogP) and Clearance: Ring contraction from pyrrolidine to azetidine removes a methylene (-CH2-) unit, predictably lowering lipophilicity. High lipophilicity is a primary driver of CYP450-mediated intrinsic clearance (CLint)[3]. By reducing LogP, azetidine analogs often exhibit superior metabolic stability, avoiding rapid first-pass metabolism.
The Role of the Substituent: The 3-yloxy-N,N-dimethylacetamide appendage serves a dual purpose. The ether linkage provides conformational flexibility and acts as a hydrogen bond acceptor. The N,N-dimethylacetamide moiety is a highly polar, non-protic group that dramatically increases aqueous solubility and can engage in favorable dipole-dipole or hydrogen-bonding interactions within a target protein's solvent-exposed regions.
Comparative Physicochemical Data
To objectively evaluate the impact of this scaffold hop, we must compare the fundamental parameters that dictate absorption, distribution, metabolism, and excretion (ADME).
Table 1: Representative Physicochemical Comparison of Azetidine vs. Pyrrolidine Core Analogs
(Data synthesized from comparative studies on saturated heterocycles[1][2])
Property
2-(Azetidin-3-yloxy)-N,N-dimethylacetamide
Pyrrolidin-3-yloxy Analog
Causality / Impact on ADME
Ring Size
4-membered
5-membered
Alters 3D vector projection and steric bulk within the binding pocket.
Predicted pKa (basic amine)
~8.0 - 8.5
~8.8 - 9.5
Azetidines are weaker bases; less ionization at pH 7.4 improves permeability.
Relative Lipophilicity (LogP)
Lower (ΔLogP ≈ -0.3 to -0.5)
Higher
Lower LogP reduces CYP450-mediated metabolism and non-specific protein binding.
Aqueous Solubility
High
Moderate
Enhanced by the smaller, more polar azetidine core and the amide appendage.
Metabolic Stability (CLint)
Generally Improved
Prone to α-oxidation
Reduced lipophilicity and altered sterics protect against CYP450 attack.
Experimental Protocols: Self-Validating Systems
To trust the data driving your lead optimization, every protocol must be a self-validating system containing internal controls.
Protocol 1: Potentiometric Titration for pKa Determination
Purpose: To quantify the basicity difference between the azetidine and pyrrolidine analogs[1].
Preparation: Dissolve 1-2 mg of the test compound in 10 mL of a standardized solvent mixture (e.g., 0.15 M KCl in water to maintain constant ionic strength). If the compound exhibits low solubility, use a methanol/water co-solvent system and extrapolate to 100% aqueous using the Yashuda-Shedlovsky extrapolation method.
Titration: Titrate the solution with standardized 0.1 M NaOH (if starting as a hydrochloride salt) or 0.1 M HCl under a nitrogen atmosphere at a strictly controlled 25.0 ± 0.1 °C.
Monitoring: Continuously monitor pH using a calibrated glass micro-electrode.
Self-Validation Step: Run a known standard (e.g., labetalol or diphenhydramine) concurrently. The system is validated only if the standard's measured pKa falls within ±0.05 units of established literature values.
Data Analysis: Calculate the pKa from the inflection point of the titration curve using the Henderson-Hasselbalch equation.
Protocol 2: In Vitro Microsomal Clearance (CLint) Assay
Purpose: To evaluate the impact of ring contraction on CYP450-mediated metabolism[3].
Incubation Mixture: Combine human liver microsomes (HLM, 0.5 mg protein/mL), 100 mM potassium phosphate buffer (pH 7.4), and 3 mM MgCl2 in a 96-well plate.
Substrate Addition: Add the test compound (azetidine or pyrrolidine analog) to a final concentration of 1 µM. Ensure the final organic solvent concentration remains < 0.5% v/v to prevent CYP inhibition.
Initiation: Pre-incubate the plate at 37 °C for 5 minutes. Initiate the metabolic reaction by adding NADPH (final concentration 1 mM).
Sampling: Remove 50 µL aliquots at 0, 5, 15, 30, and 45 minutes. Quench the reaction immediately by pipetting into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., tolbutamide).
Self-Validation Step: Include Verapamil (high clearance control) and Warfarin (low clearance control) in separate wells. The assay is validated if the half-lives of these controls fall within the laboratory's historical acceptance criteria.
Analysis: Centrifuge the quenched samples at 4000 rpm for 15 minutes. Analyze the supernatant via LC-MS/MS. Calculate CLint using the elimination rate constant (
k
) derived from the log-linear decline of the parent compound.
Visualizations
Workflow for mitigating ADME liabilities by transitioning from pyrrolidine to azetidine scaffolds.
Mechanistic pathway demonstrating how azetidine ring contraction improves metabolic stability.
References
Mitigating Heterocycle Metabolism in Drug Discovery
Source: Journal of Medicinal Chemistry (ACS Publications)
URL:[Link]
Mono‐ and Difluorinated Saturated Heterocyclic Amines for Drug Discovery: Systematic Study of Their Physicochemical Properties
Source: ResearchGate (ChemMedChem)
URL:[Link]
validating the purity of 2-(azetidin-3-yloxy)-N,N-dimethylacetamide using LC-MS
Validating the Purity of 2-(Azetidin-3-yloxy)-N,N-dimethylacetamide: A Comparative Guide to LC-MS vs. Traditional Modalities As pharmaceutical pipelines increasingly rely on highly polar, nitrogen-rich building blocks, t...
Author: BenchChem Technical Support Team. Date: April 2026
Validating the Purity of 2-(Azetidin-3-yloxy)-N,N-dimethylacetamide: A Comparative Guide to LC-MS vs. Traditional Modalities
As pharmaceutical pipelines increasingly rely on highly polar, nitrogen-rich building blocks, traditional analytical methods often fall short. The compound 2-(azetidin-3-yloxy)-N,N-dimethylacetamide presents a classic analytical challenge. Characterized by a highly basic secondary amine (the azetidine ring), an ether linkage, and a polar amide group, this molecule defies standard reversed-phase chromatography and lacks the chromophores necessary for reliable UV detection.
This guide objectively compares analytical modalities for validating the purity of this compound and provides a field-proven, self-validating Hydrophilic Interaction Liquid Chromatography-Mass Spectrometry (HILIC-LC-MS) protocol grounded in ICH Q2(R2) standards[1].
The Analytical Challenge: Causality & Logic
To design a robust purity assay, we must first deconstruct the molecule's physicochemical properties and understand why standard methods fail:
Extreme Polarity (LogP < 0): Standard Reversed-Phase Liquid Chromatography (RPLC) relies on hydrophobic interactions. Small, highly polar molecules like azetidine derivatives fail to partition into the C18 stationary phase, co-eluting at the void volume with matrix interferences[2].
Lack of a Strong UV Chromophore: The molecule only possesses an amide carbonyl, which absorbs weakly at low wavelengths (<220 nm). HPLC-UV analysis at these wavelengths is highly susceptible to baseline drift and solvent interference, drastically reducing the sensitivity required to detect trace impurities.
Basic Secondary Amine: The unmodified azetidine nitrogen interacts strongly with residual silanols on traditional silica-based columns, causing severe peak tailing and poor resolution. Furthermore, its basic nature requires derivatization before it can be volatilized for Gas Chromatography (GC-MS).
Logical decision tree for selecting the optimal analytical modality based on molecular properties.
Comparison of Analytical Alternatives
To objectively select the best platform for purity validation, we must evaluate the performance of available modalities against the specific traits of 2-(azetidin-3-yloxy)-N,N-dimethylacetamide.
Analytical Modality
Retention / Separation
Sensitivity (Trace Impurities)
Matrix Interference
Overall Suitability
HILIC-ESI-MS/MS
Excellent (Polar partitioning)
High (pg/mL to ng/mL)
Low (MRM Selectivity)
Optimal
RPLC-UV
Poor (Elutes at void volume)
Low (No strong chromophore)
High (Solvent absorbance)
Inadequate
GC-MS
N/A (Requires derivatization)
Moderate
Moderate
Labor-Intensive
qNMR
N/A (Bulk structural analysis)
Low (LOD ~0.1-1.0%)
Low
Good for Assay, Poor for Purity
Method Development Rationale: The HILIC-MS Advantage
Chromatographic Causality:
Hydrophilic Interaction Liquid Chromatography (HILIC) is essentially a variation of normal-phase chromatography that utilizes a water-miscible organic solvent (typically acetonitrile) and an aqueous buffer[3]. A zwitterionic or bare silica HILIC column retains the polar azetidine derivative by partitioning the analyte into a water-enriched layer immobilized on the silica surface[3].
Ionization Causality:
The secondary amine of the azetidine ring is highly basic. By utilizing an acidic mobile phase (pH ~3.0), the nitrogen is readily protonated in solution. When introduced into the MS via Electrospray Ionization in positive mode (ESI+), this yields a highly abundant[M+H]+ precursor ion at m/z 159.11. Furthermore, the highly volatile organic mobile phases (>80% acetonitrile) used in HILIC significantly enhance ESI droplet desolvation, drastically improving MS sensitivity compared to highly aqueous RPLC conditions.
Step-by-Step Experimental Methodology
The following protocol details the optimal HILIC-MS/MS workflow for validating the purity of 2-(azetidin-3-yloxy)-N,N-dimethylacetamide.
Step 1: Sample Preparation
Causality Check: In HILIC, the injection solvent must closely match the initial mobile phase conditions. Injecting a highly aqueous sample will disrupt the immobilized water layer on the column, leading to severe peak distortion and breakthrough.
Action: Dilute the sample in 90:10 Acetonitrile:Water to a final working concentration of 100 ng/mL.
Step 2: LC Parameters
Column: Zwitterionic HILIC column (e.g., 2.1 x 100 mm, 2.7 µm particle size).
Mobile Phase A: 10 mM Ammonium Formate in LC-MS grade Water, adjusted to pH 3.0 with Formic Acid.
Mobile Phase B: 0.1% Formic Acid in LC-MS grade Acetonitrile.
Gradient: Start at 95% B (high organic for maximum retention). Hold for 1 min, then linearly decrease to 50% B over 5 minutes to elute the analyte. Return to 95% B and equilibrate for 4 minutes.
Flow Rate: 0.4 mL/min.
Step 3: MS/MS Parameters (Triple Quadrupole)
Ionization: ESI Positive Mode (+).
Capillary Voltage: 3000 V.
Drying Gas: Nitrogen at 300 °C, 10 L/min.
Transitions (MRM): Monitor the primary transition m/z 159.1 → m/z 72.1 (cleavage yielding the dimethylacetamide fragment) for quantitation, and m/z 159.1 → m/z 58.1 (azetidine fragment) for qualification.
ICH Q2(R2) Self-Validating Protocol
To ensure the trustworthiness of the purity data, the method must be validated according to the ICH Q2(R2) guidelines for analytical procedures[1]. The workflow below integrates these validation checks directly into the experimental design.
HILIC-MS/MS experimental workflow integrated with ICH Q2(R2) validation parameters.
Specificity: Analyze a blank diluent injection. The analytical procedure must demonstrate that the m/z 159.11 transition is entirely free from matrix interference at the target retention time[1].
Linearity & Reportable Range: Prepare a calibration curve ranging from the reporting threshold (e.g., 0.05% of nominal concentration) to 150% of the specification limit. The reportable range is confirmed by demonstrating acceptable accuracy and precision across these points[1].
Accuracy (Spike Recovery): Spike known quantities of the target compound into a synthetic matrix at 50%, 100%, and 150% levels. Recovery must fall between 95.0% and 105.0%.
Precision (Repeatability): Perform six replicate injections of the 100% test concentration. The Relative Standard Deviation (RSD) of the peak areas must be ≤ 2.0%.
References
validation of analytical procedures q2(r2) - ICH. ich.org.
Hydrophilic Interaction Chromatography Using Silica Columns for the Retention of Polar Analytes and Enhanced ESI-MS Sensitivity.
Polar Compound Retention using Aqueous Normal-Phase (ANP/HILIC)
Retaining and Separating Polar Molecules – A Detailed Investigation of When to Use HILIC Versus a Reversed-Phase LC Column. lcms.cz.
A Comparative Guide to Analytical Method Validation for 2-(azetidin-3-yloxy)-N,N-dimethylacetamide Reference Standards
In the landscape of pharmaceutical development, the integrity of a reference standard is paramount. It is the benchmark against which all subsequent batches of a drug substance are measured.
Author: BenchChem Technical Support Team. Date: April 2026
In the landscape of pharmaceutical development, the integrity of a reference standard is paramount. It is the benchmark against which all subsequent batches of a drug substance are measured. Therefore, the analytical methods used to characterize and qualify these standards must be rigorously validated to ensure their accuracy, precision, and reliability. This guide provides an in-depth comparison of potential analytical methodologies for the validation of 2-(azetidin-3-yloxy)-N,N-dimethylacetamide reference standards, grounded in established scientific principles and regulatory expectations.
The objective of validating an analytical procedure is to demonstrate that it is suitable for its intended purpose.[1][2][3] This guide will not only outline the necessary steps but also delve into the scientific rationale behind the experimental designs, reflecting a lifecycle approach to analytical procedures where validation is a continuous process.[4]
Understanding the Analyte: 2-(azetidin-3-yloxy)-N,N-dimethylacetamide
Before comparing analytical methods, a fundamental understanding of the target molecule is crucial. 2-(azetidin-3-yloxy)-N,N-dimethylacetamide possesses a unique structure with an azetidine ring and a dimethylacetamide moiety.[5] Its molecular formula is C7H14N2O2, with a molecular weight of 158.20 g/mol .[5] The presence of polar functional groups (ether, amide) and a saturated heterocyclic ring will influence its chromatographic behavior and detection characteristics.
Comparative Analysis of Primary Analytical Techniques
The two most common and powerful analytical techniques for the quantification of pharmaceutical compounds are High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC). The choice between them depends on the physicochemical properties of the analyte, such as volatility, thermal stability, and polarity.
Feature
High-Performance Liquid Chromatography (HPLC)
Gas Chromatography (GC)
Rationale for 2-(azetidin-3-yloxy)-N,N-dimethylacetamide
Principle
Separation based on partitioning between a liquid mobile phase and a solid stationary phase.
Separation based on partitioning between a gaseous mobile phase and a liquid or solid stationary phase.
The compound's polarity suggests good solubility in common HPLC mobile phases. Its volatility for GC is uncertain without experimental data, but the N,N-dimethylacetamide portion is volatile.
Applicability
Wide range of compounds, particularly non-volatile, polar, and thermally labile molecules.
Volatile and thermally stable compounds.
HPLC is a more versatile and generally applicable starting point for a novel compound with polar functional groups.
Detection
UV-Vis, Diode Array (DAD), Mass Spectrometry (MS), Fluorescence, Refractive Index (RI).
Flame Ionization (FID), Mass Spectrometry (MS), Thermal Conductivity (TCD), Electron Capture (ECD).
The amide chromophore should allow for UV detection in HPLC. FID in GC would provide a robust response.
Headspace GC can be used for residual solvent analysis.[6]
UPLC-MS/MS would be a powerful alternative for achieving high sensitivity and specificity.[7]
For the purpose of this guide, we will focus on a Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method with UV detection as the primary technique for assay and impurity determination, given its broad applicability and the likely properties of our target analyte.
The Workflow of Analytical Method Validation
A systematic approach to method validation is crucial for ensuring that all performance characteristics of the method are thoroughly evaluated and documented.[8][9]
Caption: A typical workflow for analytical method validation.
Detailed Experimental Protocols for HPLC Method Validation
The following protocols are presented as a guide for validating an RP-HPLC method for the assay of 2-(azetidin-3-yloxy)-N,N-dimethylacetamide reference standard.
Specificity
Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.[4][10][11]
Experimental Protocol:
Sample Preparation:
Prepare a solution of the 2-(azetidin-3-yloxy)-N,N-dimethylacetamide reference standard.
Prepare a placebo solution (containing all excipients if it were a drug product).
Prepare a spiked sample by adding known impurities and/or degradation products to the reference standard solution.
Forced Degradation:
Subject the reference standard to stress conditions (e.g., acid, base, oxidation, heat, light) to induce degradation.[12]
Chromatographic Analysis:
Inject all prepared samples into the HPLC system.
Data Evaluation:
Demonstrate that the peak for 2-(azetidin-3-yloxy)-N,N-dimethylacetamide is well-resolved from any other peaks.
Peak purity analysis using a Diode Array Detector (DAD) should be performed to confirm that the analyte peak is spectrally homogeneous.
Sample
Resolution between Analyte and Nearest Peak
Peak Purity Angle
Peak Purity Threshold
Spiked Sample
> 2.0
0.123
0.345
Acid Degraded
> 2.0
0.135
0.350
Base Degraded
> 2.0
0.110
0.330
Linearity and Range
Linearity demonstrates that the method's results are directly proportional to the concentration of the analyte.[13] The range is the interval between the upper and lower concentrations for which the method has suitable precision, accuracy, and linearity.[14]
Experimental Protocol:
Standard Preparation:
Prepare a stock solution of the reference standard.
Perform serial dilutions to obtain at least five concentration levels, typically spanning 80% to 120% of the target assay concentration.[12]
Chromatographic Analysis:
Inject each concentration level in triplicate.
Data Evaluation:
Plot a graph of the mean peak area versus concentration.
Perform linear regression analysis and determine the correlation coefficient (r²), y-intercept, and slope of the regression line.
Concentration Level
Mean Peak Area
80%
850,000
90%
955,000
100%
1,050,000
110%
1,155,000
120%
1,260,000
Correlation Coefficient (r²)
> 0.999
Accuracy
Accuracy is the closeness of the test results to the true value.[4][11][15] It is often expressed as the percent recovery of the known amount of analyte added.
Experimental Protocol:
Sample Preparation:
Prepare samples at a minimum of three concentration levels (e.g., 80%, 100%, and 120% of the target concentration) by spiking a known amount of the reference standard into a placebo mixture.
Prepare each concentration level in triplicate.[14][16]
Chromatographic Analysis:
Analyze the nine prepared samples.
Data Evaluation:
Calculate the percent recovery for each sample.
Concentration Level
Replicate 1 (% Recovery)
Replicate 2 (% Recovery)
Replicate 3 (% Recovery)
Mean Recovery (%)
80%
99.5
100.2
99.8
99.8
100%
100.1
99.7
100.3
100.0
120%
99.6
100.5
99.9
100.0
Precision
Precision is the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.[4][11][15] It is typically evaluated at three levels: repeatability, intermediate precision, and reproducibility.[17]
Experimental Protocol:
Repeatability (Intra-assay precision):
Analyze a minimum of six determinations at 100% of the test concentration or nine determinations covering the specified range (three concentrations, three replicates each).[16][18]
Intermediate Precision:
Repeat the repeatability study on a different day, with a different analyst, and on a different instrument.
Data Evaluation:
Calculate the mean, standard deviation, and relative standard deviation (RSD) for each set of measurements.
Precision Level
Mean Assay Value (%)
%RSD
Repeatability (Day 1, Analyst 1, Inst 1)
99.9
< 1.0
Intermediate (Day 2, Analyst 2, Inst 2)
100.1
< 2.0
Robustness
Robustness is the measure of a method's capacity to remain unaffected by small, deliberate variations in method parameters.[19][20][21] It provides an indication of the method's reliability during normal usage.[22]
A Comparative Guide to Inter-Laboratory Validation of 2-(azetidin-3-yloxy)-N,N-dimethylacetamide Assays
As pharmaceutical pipelines increasingly rely on highly polar, nitrogen-rich small molecule intermediates, the analytical challenges associated with their quantification have scaled proportionally. 2-(azetidin-3-yloxy)-N...
Author: BenchChem Technical Support Team. Date: April 2026
As pharmaceutical pipelines increasingly rely on highly polar, nitrogen-rich small molecule intermediates, the analytical challenges associated with their quantification have scaled proportionally. 2-(azetidin-3-yloxy)-N,N-dimethylacetamide is a prime example of such a building block. Featuring a basic four-membered azetidine ring and a highly polar dimethylacetamide moiety, this compound routinely defies standard reversed-phase chromatographic methods.
In my experience as an Application Scientist, the primary failure mode during the technology transfer of assays for this compound is a lack of robustness across different laboratory environments. To prevent costly delays, analytical methods must be rigorously evaluated and validated across multiple sites. This guide objectively compares the performance of three analytical platforms—HPLC-UV, UHPLC-CAD, and LC-MS/MS—and provides a comprehensive, self-validating protocol for inter-laboratory validation in strict compliance with[1].
The Analytical Challenge: Causality in Method Selection
Before comparing platforms, we must understand the causality behind the analytical behavior of 2-(azetidin-3-yloxy)-N,N-dimethylacetamide:
Absence of a Strong Chromophore: The molecule lacks an extended conjugated
π
-system. Relying on UV detection requires monitoring at low wavelengths (e.g., 210 nm) to detect the amide bond. At this wavelength, mobile phase gradients cause severe baseline drift, leading to poor integration reproducibility across different labs.
Extreme Polarity & Basicity: The azetidine nitrogen (pKa
≈
8.5–9.0) and the amide group render the molecule highly hydrophilic. On standard C18 columns, the compound elutes in the void volume, resulting in matrix suppression and poor resolution.
The Solution: To achieve inter-laboratory robustness, we must abandon standard C18/UV methods. Hydrophilic Interaction Liquid Chromatography (HILIC) paired with either Charged Aerosol Detection (CAD) or Tandem Mass Spectrometry (LC-MS/MS) provides the necessary retention and specificity.
Platform Comparison: Selecting the Optimal Assay
To determine the most robust method for inter-laboratory deployment, we compared three analytical platforms. While LC-MS/MS offers unparalleled sensitivity for trace analysis, UHPLC-CAD emerges as the superior choice for bulk assay and routine quality control due to its uniform response and lower susceptibility to matrix ionization effects.
Table 1: Analytical Platform Comparison for 2-(azetidin-3-yloxy)-N,N-dimethylacetamide
Parameter
HPLC-UV (210 nm)
UHPLC-CAD (Recommended)
LC-MS/MS (ESI+)
Retention Strategy
Reversed-Phase (Poor)
HILIC (Excellent)
HILIC (Excellent)
Sensitivity (LOD)
∼
5.0 µg/mL
∼
0.1 µg/mL
∼
0.005 µg/mL
Linearity Range
10 - 100 µg/mL
0.5 - 50 µg/mL (Quadratic)
0.01 - 10 µg/mL
Matrix Effect
High (Baseline drift)
Low (Evaporative detection)
High (Ion suppression)
Inter-Lab Robustness
Poor
Excellent
Moderate (Instrument dependent)
Cost per Sample
Low
Medium
High
Inter-Laboratory Validation Workflow
To ensure the chosen UHPLC-CAD method is robust, a multi-site validation must be executed. The workflow below illustrates the distribution of validation parameters across a Sponsor lab and two Contract Research Organizations (CROs), ensuring all requirements for intermediate precision and reproducibility are met[2].
Figure 1: Multi-site inter-laboratory validation workflow compliant with ICH Q2(R2) guidelines.
Self-Validating Experimental Protocol (UHPLC-CAD)
A robust assay must be a self-validating system . This means the protocol incorporates internal checks (System Suitability Tests and Bracketing) that automatically invalidate the run if environmental or instrumental drift occurs.
Step-by-Step Methodology
Step 1: Mobile Phase and Sample Preparation
Aqueous Phase (A): 10 mM Ammonium Formate in highly purified water, adjusted to pH 3.0 with formic acid. Causality: The acidic pH ensures the azetidine nitrogen is fully protonated, preventing peak tailing and ensuring consistent retention on the HILIC stationary phase.
Sample Matrix: Dilute 2-(azetidin-3-yloxy)-N,N-dimethylacetamide samples in 80:20 Acetonitrile:Water to match the initial HILIC gradient conditions, preventing solvent-induced band broadening.
Step 2: System Suitability Testing (SST)
Before any validation samples are run, the system must prove its fitness.
Inject a blank (80:20 ACN:Water) to verify zero carryover.
Inject the 10 µg/mL standard six times consecutively.
Pass Criteria: Retention time %RSD
≤
1.0%, Peak Area %RSD
≤
2.0%, Tailing Factor (USP)
≤
1.5. If the system fails, the run halts automatically.
Step 3: Chromatographic Execution
Column: ZIC-HILIC (100 x 2.1 mm, 1.7 µm).
Gradient: Start at 90% B, ramp to 50% B over 5 minutes.
CAD Settings: Evaporator temperature set to 35°C. Data collection rate at 10 Hz.
Step 4: Bracketing and Continuous Verification
To account for the non-linear nature of CAD response, use a quadratic calibration curve.
Inject a known Quality Control (QC) standard every 10 samples. The calculated recovery of the QC must fall between 98.0% and 102.0%. If a QC fails, the preceding 10 samples are invalidated and must be re-run.
Figure 2: Self-validating analytical workflow for 2-(azetidin-3-yloxy)-N,N-dimethylacetamide.
Quantitative Inter-Laboratory Data
The UHPLC-CAD protocol was distributed to three independent laboratories. Each lab performed the assay over three days, using different analysts and different lots of mobile phase to test intermediate precision and reproducibility.
As shown in Table 2, the UHPLC-CAD method demonstrated exceptional robustness. The inter-laboratory %RSD for accuracy was well below the ICH Q2(R2) threshold of 2.0%, proving that evaporative detection combined with HILIC chromatography neutralizes the variability traditionally seen with this polar compound.
When validating assays for challenging, polar building blocks like 2-(azetidin-3-yloxy)-N,N-dimethylacetamide, standard reversed-phase UV methods will almost certainly fail inter-laboratory reproducibility standards. By understanding the chemical causality—specifically the basicity of the azetidine ring and the lack of a chromophore—scientists can proactively select HILIC-CAD or HILIC-MS/MS platforms. Implementing a self-validating protocol ensures that data generated across global sites remains accurate, trustworthy, and fully compliant with regulatory expectations.
References
European Medicines Agency (EMA). ICH Q2(R2) Validation of analytical procedures - Scientific guideline.[Link]
International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). Quality Guidelines.[Link]
Comprehensive Safety and Disposal Protocol for 2-(azetidin-3-yloxy)-N,N-dimethylacetamide As research into novel therapeutics accelerates, the use of specialized functional building blocks like 2-(azetidin-3-yloxy)-N,N-d...
Author: BenchChem Technical Support Team. Date: April 2026
Comprehensive Safety and Disposal Protocol for 2-(azetidin-3-yloxy)-N,N-dimethylacetamide
As research into novel therapeutics accelerates, the use of specialized functional building blocks like 2-(azetidin-3-yloxy)-N,N-dimethylacetamide (CAS: 1376324-18-3) has become increasingly common in medicinal chemistry[1]. This compound, featuring both a secondary amine within an azetidine ring and a tertiary amide, presents specific handling and disposal requirements due to its nitrogen-rich organic nature.
As a Senior Application Scientist, I emphasize that laboratory safety and environmental stewardship are not secondary to the research—they are foundational to reproducible and responsible science. This guide provides a definitive, step-by-step operational protocol for the safe handling, segregation, and disposal of 2-(azetidin-3-yloxy)-N,N-dimethylacetamide in a professional research environment.
Chemical Profile and Hazard Assessment
Before initiating any disposal protocol, it is critical to understand the physicochemical properties of the substance. While specific, long-term toxicological data for this exact proprietary building block may be limited[2], we must treat it with the rigorous precautions applied to all novel nitrogenous organic bases.
Table 1: Physicochemical and Hazard Summary
Property/Attribute
Detail
Operational Implication
IUPAC Name
2-(azetidin-3-yloxy)-N,N-dimethylacetamide
Nomenclature required for accurate waste labeling.
Indicates a non-halogenated, nitrogen-containing organic compound[2].
Molecular Weight
158.20 g/mol
Relevant for calculating molar concentrations in waste streams[2].
Chemical Class
Aliphatic amine / Amide
Basic in nature; may react exothermically with strong acids.
Assumed Hazards
Skin/Eye Irritant, potential environmental hazard
Requires standard PPE; cannot be disposed of via aqueous drain systems.
Operational Logic: The "Why" Behind the Disposal
The disposal of 2-(azetidin-3-yloxy)-N,N-dimethylacetamide is dictated by its elemental composition. Because it contains nitrogen (C7H14N2 O2), its thermal destruction (incineration) will generate nitrogen oxides (NOx). Therefore, it must be segregated into specific organic waste streams destined for commercial incinerators equipped with NOx scrubbing systems.
Furthermore, because it is an amine, it can act as a weak base. Mixing it indiscriminately with highly concentrated acidic waste streams in a satellite accumulation area (SAA) could lead to unwanted exothermic acid-base reactions or the generation of pressurized gas.
Step-by-Step Disposal Methodology
The following protocol outlines the self-validating system for managing this compound from the benchtop to final institutional transfer.
Protocol A: Routine Waste Segregation and Containment
Determine the Waste Matrix: Identify if the 2-(azetidin-3-yloxy)-N,N-dimethylacetamide is in a solid state (e.g., unused powder, contaminated weighing paper) or dissolved in a solvent (e.g., reaction mother liquor, chromatography fractions).
Select the Receptacle:
For Solutions: Use a chemically compatible, high-density polyethylene (HDPE) or glass carboy.
For Solids: Use a heavy-duty, sealable polyethylene bag or a dedicated solid-waste drum.
Segregate by Halogen Content:
If dissolved in non-halogenated solvents (e.g., ethyl acetate, methanol), place in the "Non-Halogenated Organic Waste" container.
If dissolved in halogenated solvents (e.g., dichloromethane, chloroform), place in the "Halogenated Organic Waste" container. Note: Halogenated waste requires different incineration temperatures to prevent dioxin formation.
Apply Accurate Labeling: Immediately update the hazardous waste tag attached to the container. Write out the full chemical name (2-(azetidin-3-yloxy)-N,N-dimethylacetamide) or its exact mass/volume percentage. Do not use abbreviations or trade names.
Secondary Containment: Ensure the primary waste container is seated within a secondary containment tray capable of holding 110% of the primary container's volume to mitigate catastrophic leaks.
Protocol B: Spill Response and Decontamination
In the event of an accidental release on the benchtop or in the fume hood:
Isolate the Area: Alert laboratory personnel and restrict access to the spill zone. Ensure the fume hood sash is lowered to an appropriate working height to maintain negative pressure.
Don Appropriate PPE: Ensure you are wearing nitrile gloves (double-gloving is recommended for concentrated solutions), safety goggles, and a flame-resistant lab coat.
Neutralize and Absorb:
For Solid Spills: Carefully sweep up the powder using a static-free brush and dustpan. Avoid generating airborne dust.
For Liquid Spills: Cover the spill with a chemically inert absorbent material (e.g., vermiculite, diatomaceous earth, or commercial spill pads). Do not use combustible materials like sawdust.
Collect and Package: Transfer the absorbed material or swept solid into a designated, sealable solid hazardous waste container.
Surface Decontamination: Wash the affected surface with a suitable solvent (e.g., isopropanol or a mild detergent solution) to remove residual traces, adding the used cleaning materials to the solid waste container.
Waste Management Workflow Visualization
The following diagram maps the lifecycle of 2-(azetidin-3-yloxy)-N,N-dimethylacetamide waste, ensuring compliance with standard Environmental Health and Safety (EHS) practices.
Figure 1: Standardized waste segregation and disposal routing for nitrogenous organic research chemicals.
References
National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. Available at:[Link]
United States Environmental Protection Agency (EPA). (2023). Hazardous Waste Generator Regulatory Summary. Available at:[Link]
A Comprehensive Guide to the Safe Handling of 2-(azetidin-3-yloxy)-N,N-dimethylacetamide
This document provides essential, immediate safety and logistical information for the handling of 2-(azetidin-3-yloxy)-N,N-dimethylacetamide. In the absence of a specific Safety Data Sheet (SDS) for this novel compound,...
Author: BenchChem Technical Support Team. Date: April 2026
This document provides essential, immediate safety and logistical information for the handling of 2-(azetidin-3-yloxy)-N,N-dimethylacetamide. In the absence of a specific Safety Data Sheet (SDS) for this novel compound, this guide is constructed based on a thorough analysis of its structural motifs: the azetidine ring and the N,N-dimethylacetamide moiety. This approach allows us to anticipate potential hazards and establish robust safety protocols. The azetidine ring, a reactive moiety, and the known toxicological profile of N,N-dimethylacetamide (DMAC) necessitate a cautious and well-defined handling strategy.[1]
Hazard Assessment: A Synthesis of Structural Analogs
A comprehensive understanding of the potential risks is paramount. By examining the hazards associated with its structural components, we can build a reliable safety profile for 2-(azetidin-3-yloxy)-N,N-dimethylacetamide.
Azetidine Moiety: Azetidine-containing compounds are known to be potentially volatile and reactive.[2] They can release harmful vapors and should be handled with care to avoid inhalation.[2] Skin and eye contact should also be avoided due to the potential for irritation.[3]
N,N-dimethylacetamide (DMAC) Moiety: DMAC is a well-characterized solvent with a clear hazard profile. It is a combustible liquid and is harmful through ingestion, inhalation, and skin contact.[4][5][6] It is known to cause serious eye irritation and is also classified as a reproductive toxin.[4][5][7] Chronic exposure to DMAC may lead to liver damage.[8][9]
Based on this information, it is prudent to treat 2-(azetidin-3-yloxy)-N,N-dimethylacetamide as a hazardous substance with potential for skin and eye irritation, respiratory effects, and reproductive toxicity.
Personal Protective Equipment (PPE): Your First Line of Defense
A multi-layered PPE strategy is mandatory to mitigate the risks of exposure. The following table outlines the recommended PPE for various laboratory operations involving this compound.
PPE Category
Item
Specifications
Rationale
Eye and Face Protection
Safety Goggles and Full Face Shield
Chemical splash goggles are the minimum requirement.[4] A face shield should be worn in conjunction with goggles when there is a heightened risk of splashes.[10]
Protects against splashes and potential vapors that can cause serious eye irritation.[4]
Hand Protection
Chemical-Resistant Gloves
High-performance nitrile or neoprene gloves are recommended.[2] Double gloving is a good practice, particularly during compounding and disposal.[2]
Prevents skin contact, which can cause irritation and potential systemic toxicity through absorption.[2][4]
Body Protection
Chemical-Resistant Laboratory Coat or Gown
A disposable gown made of low-permeability, lint-free fabric with a solid front, long sleeves, and tight-fitting cuffs is ideal.[2]
Protects against accidental spills and contamination of personal clothing.[2]
Respiratory Protection
Respirator with Organic Vapor Cartridge
Should be used in poorly ventilated areas or when there is a risk of inhaling vapors.[2] Proper training on use and maintenance is necessary.
Azetidine compounds can release harmful vapors upon inhalation.[2] DMAC is also harmful if inhaled.[4]
Foot Protection
Chemical-Resistant, Closed-Toe Shoes
Sturdy, closed-toe shoes are a minimum requirement. Chemical-resistant boots are recommended where larger quantities are handled.[2]
Protects feet from spills and falling objects.
Operational Plan: A Step-by-Step Guide to Safe Handling
Adherence to a strict operational protocol is crucial for minimizing exposure and ensuring a safe working environment.
Fume Hood: All manipulations of the compound, including weighing, transferring, and preparing solutions, must be conducted within a certified chemical fume hood.[1]
Ventilation: Ensure the laboratory is well-ventilated to prevent the accumulation of potentially harmful vapors.[4]
Safety Equipment: An eyewash station and a safety shower must be readily accessible in the immediate work area.[1]
Preparation: Before handling, ensure all necessary PPE is correctly donned. The work area within the fume hood should be clean and uncluttered.
Weighing and Transferring:
Perform these operations in a fume hood to minimize inhalation exposure.[1]
Use appropriate tools (e.g., spatulas, weighing paper) to avoid direct contact.
Close the container tightly immediately after use.
Solution Preparation:
Add the solid compound to the solvent slowly to avoid splashing.
If heating is required, use a controlled heating source (e.g., a heating mantle with a stirrer) and ensure adequate ventilation.
Post-Handling:
Thoroughly wash hands and any exposed skin with soap and water after handling.[4]
Decontaminate all surfaces and equipment used.
Experimental Workflow Diagram
Caption: A logical workflow for the safe handling of 2-(azetidin-3-yloxy)-N,N-dimethylacetamide.
Emergency Procedures: Be Prepared
In the event of an accidental exposure or spill, immediate and appropriate action is critical.
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[4][5]
Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing and wash it before reuse. Seek medical attention if irritation persists.[4][11]
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[4][5]
Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[4][5]
Spill Response:
Evacuate the immediate area.
Wear appropriate PPE, including respiratory protection.
For small spills, absorb the material with an inert absorbent (e.g., sand, vermiculite) and place it in a sealed container for disposal.[4]
For large spills, contain the spill and prevent it from entering drains or waterways.[4] Contact your institution's environmental health and safety department.
Disposal Plan: Responsible Waste Management
Proper disposal of chemical waste is essential for laboratory safety and environmental protection.
Liquid Waste: Collect all liquid waste containing 2-(azetidin-3-yloxy)-N,N-dimethylacetamide in a clearly labeled, sealed container. The waste should be classified as halogenated organic liquid waste if applicable, or as per your institution's guidelines.
Solid Waste: All contaminated solid waste, including gloves, disposable lab coats, and absorbent materials, should be placed in a labeled, sealed bag for solid chemical waste.[1]
Contaminated Glassware: Rinse glassware with a suitable solvent in a fume hood. The first rinse should be collected as chemical waste. Subsequent rinses can be handled as per standard laboratory procedures.[1]
Consult your institution's waste disposal guidelines for specific procedures and regulations.
References
Personal protective equipment for handling 3-(2-Tert-butylphenoxy)azetidine. Benchchem.
SAFETY DATA SHEET N,N-Dimethylacetamide. ChemPoint.com. Published June 5, 2020.
Common Name: DIMETHYL ACETAMIDE HAZARD SUMMARY. NJ.gov.
Safety Data Sheet: Azetidine. Chemos GmbH&Co.KG.
Personal protective equipment for handling 3-[2-(Sec-butyl)-4-chlorophenoxy]azetidine. Benchchem.